molecular formula C8H15NO2 B1591035 1,4-Dioxaspiro[4.5]decan-8-amine CAS No. 97096-16-7

1,4-Dioxaspiro[4.5]decan-8-amine

Cat. No.: B1591035
CAS No.: 97096-16-7
M. Wt: 157.21 g/mol
InChI Key: KDAFVGCPLFJMHY-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-amine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFVGCPLFJMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562412
Record name 1,4-Dioxaspiro[4.5]decan-8-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97096-16-7
Record name 1,4-Dioxaspiro[4.5]decan-8-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxa-spiro[4.5]dec-8-ylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Definitive Guide to the Structure Elucidation of 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

Executive Summary: The "Masked" Ketone Strategy

1,4-Dioxaspiro[4.5]decan-8-amine (CAS: 97096-16-7) represents a critical scaffold in medicinal chemistry, functioning as a protected form of 4-aminocyclohexanone.[1] Its utility lies in the ethylene ketal protecting group, which shields the ketone functionality during nucleophilic attacks or reduction steps elsewhere on the molecule, while the primary amine at position 8 serves as a reactive handle for amide coupling or reductive amination.

Critical Disambiguation: Researchers often confuse this aliphatic spiro-compound with 1,4-benzodioxan-6-amine (CAS: 22013-33-8), an aromatic bicyclic ether.[1] These are structurally distinct. This guide focuses exclusively on the aliphatic spiro-cycle (CAS: 97096-16-7).[1]

This guide provides a rigorous framework for synthesizing, isolating, and structurally validating this compound, with a specific focus on stereochemical assignment (axial vs. equatorial amine) using NMR spectroscopy.

Part 1: Synthetic Logic & Impurity Profile

To elucidate the structure, one must understand the genesis of the molecule. The synthesis dictates the stereochemical outcome and the impurity profile.

The Reductive Amination Pathway

The standard synthesis involves the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).[1] This reaction proceeds via an imine intermediate, followed by hydride reduction.[1]

Key Mechanistic Insight: The hydride source (e.g., Sodium Triacetoxyborohydride, STAB) approaches the imine double bond.[1] The steric bulk of the spiro-ketal and the ring conformation influence whether the hydride attacks from the axial or equatorial face, determining the final stereochemistry of the amine.

SynthesisPath Ketone 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc Product This compound (Target) Imine->Product + NaBH(OAc)3 Reduction Impurity Dialkylated Impurity (Secondary Amine) Product->Impurity + Ketone (Over-reaction)

Figure 1: Synthetic pathway highlighting the origin of the primary amine and potential secondary amine impurities.[1]

Stereochemical Challenge

The cyclohexane ring exists predominantly in a chair conformation.[1] The amine at position 8 can adopt two orientations:

  • Equatorial (Major): Thermodynamically favored to minimize 1,3-diaxial interactions.[1]

  • Axial (Minor): Often present depending on the steric bulk of the reducing agent.[1]

Part 2: Spectroscopic Elucidation Strategy

This section details the self-validating analytical protocols required to confirm identity and purity.

Mass Spectrometry (LC-MS/GC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Expected Signal:

    
     m/z.[1]
    
  • Diagnostic Logic:

    • The ketal is acid-labile.[1] If you use a highly acidic mobile phase (e.g., 0.1% TFA) and high heat, you may see a degradation peak corresponding to the deprotected ketone (4-aminocyclohexanone, MW ~113).[1]

    • Recommendation: Use Ammonium Formate or 0.1% Formic Acid with minimal heat to preserve the ketal during ionization.[1]

Infrared Spectroscopy (FT-IR)
  • Key Absorbances:

    • 3300-3400 cm⁻¹: N-H stretching (Primary amine doublet).[1]

    • 1050-1150 cm⁻¹: C-O-C stretching (Strong, characteristic of the dioxolane ring).[1]

    • Absence of 1715 cm⁻¹: Crucial for confirming complete conversion of the ketone starting material.[1]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

The 1H NMR spectrum is the definitive tool for assigning the axial/equatorial ratio.[1]

1H NMR Data Summary (400 MHz, DMSO-d6)
PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationCoupling Logic (

)
Ketal -O-CH₂-CH₂-O-3.84Singlet (s)*4HAppears as singlet due to symmetry, technically AA'BB'.[1]
H-8 Methine (-CH-NH₂)2.65 - 2.80 Multiplet (tt) 1HDiagnostic Signal. See below.[1]
Amine -NH₂1.5 - 2.0Broad2HExchangeable with D₂O.[1]
Ring Cyclohexane1.30 - 1.80Complex8HOverlapping multiplets.[1]

*Note: In CDCl₃, the ketal protons often appear as a singlet.[1] In higher field instruments or different solvents, they may resolve into higher-order multiplets.[1]

Stereochemical Assignment (The H-8 Diagnostic)

The splitting pattern of the methine proton at C8 (H-8) reveals the conformation:

  • Equatorial Amine (H-8 is Axial):

    • Pattern: Triplet of triplets (tt).[1]

    • Coupling: Two large trans-diaxial couplings (

      
       Hz) and two small axial-equatorial couplings (
      
      
      
      Hz).[1]
    • Appearance: A wide multiplet (width at half-height > 20 Hz).[1]

  • Axial Amine (H-8 is Equatorial):

    • Pattern: Quintet-like or narrow multiplet.

    • Coupling: Only small equatorial-equatorial or equatorial-axial couplings (

      
       Hz).[1]
      
    • Appearance: A narrow multiplet (width at half-height < 10 Hz).[1]

Part 3: Experimental Protocols

Protocol: GC-MS Purity Analysis

To ensure no thermal degradation of the ketal during analysis.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH (HPLC grade).

  • Inlet: Split 20:1, Temperature 220°C (Keep lower than standard 250°C to prevent ketal cracking).

  • Column: HP-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Hold 200°C for 3 min.

  • Validation: Check for peak at retention time corresponding to the ketone (starting material).[1] If present, confirm it is not an artifact by running a "blank" injection of the ketone standard.[1]

Protocol: NMR Sample Preparation

To prevent in-situ acid hydrolysis.

  • Solvent Choice: Use DMSO-d6 over CDCl₃.[1]

    • Reasoning: CDCl₃ is often slightly acidic due to photolysis (forming HCl), which can hydrolyze the ketal to the ketone over time, confusing the spectrum.[1]

  • Base Stabilization: If CDCl₃ must be used, filter it through basic alumina or add a micro-spatula tip of anhydrous

    
     to the NMR tube to neutralize trace acid.[1]
    

Part 4: Analytical Decision Tree

Use this workflow to troubleshoot structural anomalies.

ElucidationTree Start Isolate Crude Product IR_Check FT-IR Analysis Start->IR_Check Carbonyl C=O Peak (1715 cm-1)? IR_Check->Carbonyl Purify Recrystallize/Column (Remove Ketone) Carbonyl->Purify Yes NMR_Prep 1H NMR (DMSO-d6) Carbonyl->NMR_Prep No Purify->IR_Check H8_Check Analyze H-8 (2.7 ppm) NMR_Prep->H8_Check Wide Wide Multiplet (tt) J ~ 11Hz H8_Check->Wide Large Coupling Narrow Narrow Multiplet J < 5Hz H8_Check->Narrow Small Coupling Result_Eq CONFIRMED: Equatorial Amine (Major) Wide->Result_Eq Result_Ax CONFIRMED: Axial Amine (Minor) Narrow->Result_Ax

Part 5: Stability & Handling[1]

  • Hygroscopicity: The free amine absorbs CO₂ from the air to form carbamates. Store under Nitrogen or Argon.[1]

  • Acid Sensitivity: The ketal is stable to base but hydrolyzes rapidly in aqueous acid (pH < 4).[1]

    • Implication: Do not perform acidic workups (e.g., 1M HCl wash) unless you intend to deprotect the ketone.[1]

  • Storage: -20°C is recommended to prevent slow oxidation of the amine.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12824641, this compound.[1] Retrieved from [Link][1]

Sources

1,4-Dioxaspiro[4.5]decan-8-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-amine (CAS: 97096-16-7) is a critical bicyclic building block in modern medicinal chemistry.[1] Structurally, it consists of a cyclohexane ring bearing a primary amine at position 8 and a protective ethylene glycol ketal at position 1 (forming the spiro junction).[1] Its primary utility lies in its ability to serve as a masked 4-aminocyclohexanone , allowing researchers to functionalize the amine terminus without interference from the ketone, which can be deprotected later or retained to maintain structural rigidity.[1] This guide details its physicochemical properties, synthetic routes, and strategic role in drug development, particularly in the synthesis of Cathepsin S inhibitors and GPCR ligands.[1]

Chemical Identity & Core Metrics

The following data establishes the baseline identity for analytical verification and stoichiometric calculations.

PropertyMetric
IUPAC Name This compound
Common Synonyms 4-Aminocyclohexanone ethylene ketal; 8-Amino-1,4-dioxaspiro[4.5]decane
CAS Registry Number 97096-16-7
Molecular Formula

Molecular Weight 157.21 g/mol
Exact Mass 157.1103 Da
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~105–110 °C (at reduced pressure, est.)[1][2][3]
pKa (Conjugate Acid) ~10.6 (Typical for primary cyclohexylamines)
Solubility Soluble in MeOH, DCM, DMSO; Moderate water solubility
Structural Analysis

The molecule features a spiro[4.5]decane core.[1][4] The "1,4-dioxa" designation indicates the oxygen atoms are in the 5-membered ring (the ketal), derived from ethylene glycol.[1] The amine is located at position 8, which is para to the spiro carbon (C5) on the six-membered ring.[1]

  • Spiro Center: Carbon 5 (shared by both rings).[1]

  • Functional Utility: The ketal group protects the ketone functionality, preventing self-condensation (Schiff base formation) that would occur in free 4-aminocyclohexanone.[1]

Synthesis & Manufacturing Logic

The synthesis of this compound is a classic example of protective group strategy followed by reductive amination .[1]

Retrosynthetic Pathway

The most robust route begins with 1,4-cyclohexanedione .[1] Direct mono-protection yields the ketone intermediate, which is then converted to the amine.[1]

SynthesisPathway Start 1,4-Cyclohexanedione Inter 1,4-Dioxaspiro[4.5]decan-8-one (Mono-ketal) Start->Inter Ethylene Glycol p-TsOH, Toluene (Dean-Stark) Imine Imine Intermediate Inter->Imine NH4OAc MeOH Product This compound (Target) Imine->Product NaBH3CN Reductive Amination

Figure 1: Synthetic workflow from 1,4-cyclohexanedione to the target amine.[1]

Detailed Protocol: Reductive Amination

This protocol utilizes sodium cyanoborohydride (


) due to its selectivity for imines over ketones/aldehydes at slightly acidic pH.[1]

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)[1][2][5]

  • Ammonium Acetate (

    
    ) (10.0 eq) – Excess drives equilibrium to imine.[1]
    
  • Sodium Cyanoborohydride (

    
    ) (0.7–1.0 eq)[1]
    
  • Solvent: Methanol (anhydrous preferred)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (e.g., 10 mmol) and ammonium acetate (100 mmol) in Methanol (50 mL). Stir at room temperature for 1–2 hours. Note: The solution may become slightly warm.[1]

  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (7–10 mmol) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16h).

  • Quench & Workup (Critical for Purity):

    • Acidify with 1N HCl to pH ~2 (destroys excess hydride and protonates the amine).[1]

    • Wash with Diethyl Ether (

      
      ) to remove unreacted ketone (organic layer discarded).[1]
      
    • Basify the aqueous layer with 10% NaOH or saturated

      
       to pH >10.[1]
      
    • Extract the free amine into Dichloromethane (DCM) (3x).[1]

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Validation: The product is often used crude if purity >95%, or purified via amine-functionalized silica chromatography.[1]

Applications in Drug Discovery

This molecule is a "privileged scaffold" because it introduces a defined spatial vector (the cyclohexane ring) while maintaining metabolic stability via the ketal, or offering a "handle" for further modification.[1]

Case Study: Cathepsin S Inhibitors

In the development of inhibitors for Cathepsin S (a target for autoimmune diseases), the 1,4-dioxaspiro[4.5]decane system is often used to link a warhead (active site binder) to a recognition element.[1]

  • Role: The spiro-cycle provides a rigid spacer that directs substituents into specific enzyme pockets (S2 or S3 subsites).[1]

  • Advantage: Unlike a flexible alkyl chain, the cyclohexane ring reduces the entropic penalty of binding.[1]

Downstream Functionalization

The amine can be derivatized via:

  • Amide Coupling: Reaction with carboxylic acids (EDC/HOBt coupling).[1]

  • Reductive Alkylation: To form secondary/tertiary amines.[1]

  • Sulfonylation: Reaction with sulfonyl chlorides.[1]

Following these reactions, the ketal can be deprotected (using aqueous HCl/THF) to regenerate the ketone.[1] This ketone can then undergo a second reductive amination or Grignard addition, enabling the synthesis of complex, disubstituted cyclohexane derivatives.[1]

Handling, Stability & Safety (GHS)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.[1]
Acute Toxicity H302Harmful if swallowed.[1]

Storage & Stability:

  • Hygroscopic: The amine readily absorbs moisture and

    
     from the air (forming carbamates).[1]
    
  • Storage: Store under Nitrogen or Argon at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and strong acids (acids will hydrolyze the ketal protecting group).[1]

References

  • PubChem. this compound (CID 14634315).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Deep Dive: 1,4-Dioxaspiro[4.5]decan-8-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-amine (CAS: 22131-07-3) represents a privileged scaffold in modern drug discovery.[1][2][3] It functions primarily as a masked bifunctional linker , offering a rigid cyclohexane core that restricts conformational freedom while improving aqueous solubility compared to phenyl-based analogs.[1][2]

This guide details the synthesis, reactivity, and application of this moiety.[2][3][4][5][6] It focuses on its utility as an orthogonal building block—where the amine is functionalized first, followed by acid-catalyzed deprotection of the ketal to reveal a ketone for secondary elaboration.

Part 1: Structural Utility & Conformational Analysis[1][2]

The "Masked" Advantage

In medicinal chemistry, the 1,4-dioxaspiro[4.5]decane system serves two critical roles:

  • Orthogonal Protection: The ethylene ketal protects the C8 ketone, allowing nucleophilic attacks or coupling reactions at the C1 amine without side reactions.[1][2]

  • Fsp³ Character: Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates by enhancing solubility and reducing off-target aromatic interactions (e.g., hERG inhibition).[1][2]

Stereochemical Implications

The 1,4-disubstitution pattern introduces geometric isomerism (cis vs. trans).[1][2]

  • Trans-isomer (diequatorial): Generally thermodynamically favored and often preferred in linker design to maximize extension.[1][2]

  • Cis-isomer (axial-equatorial): Introduces a "kink" in the molecule, useful for inducing turns in peptide mimetics.[1][2]

Data: Physicochemical Profile
PropertyValueSignificance in MedChem
Molecular Weight 157.21 g/mol Fragment-based drug design (FBDD) compliant.[1][2]
ClogP ~0.5 - 0.8Hydrophilic; aids in lowering lipophilicity of final drugs.[1][2]
H-Bond Donors 1 (Amine)Handle for amide coupling or reductive amination.[1][2]
H-Bond Acceptors 3 (2 Oxygen, 1 Nitrogen)Interactions with solvating water or receptor pockets.[1][2]
Rotatable Bonds 0 (Core)High rigidity reduces entropic penalty upon binding.[1][2]

Part 2: Validated Synthetic Protocol

Workflow: Reductive Amination

The most robust route to this compound is the reductive amination of 1,4-cyclohexanedione monoethylene ketal .[1][2]

Diagram: Synthetic Pathway

SynthesisWorkflow Start 1,4-Cyclohexanedione Monoethylene Ketal Imine Imine Intermediate Start->Imine NH4OAc MeOH, 25°C Product 1,4-Dioxaspiro[4.5] decan-8-amine Imine->Product NaBH3CN Reductive Step Side Dialkylated Impurity Imine->Side Over-reaction

Figure 1: Reductive amination pathway. The formation of the imine is the rate-determining equilibrium, followed by irreversible hydride reduction.

Step-by-Step Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

  • 1,4-Cyclohexanedione monoethylene ketal (1.56 g, 10 mmol)[2]

  • Ammonium Acetate (

    
    ) (7.7 g, 100 mmol, 10 equiv)[2]
    
  • Sodium Cyanoborohydride (

    
    ) (0.69 g, 11 mmol, 1.1 equiv)[2]
    
  • Methanol (dry, 50 mL)

Methodology:

  • Imine Formation (Equilibrium Setup):

    • Dissolve the ketone in Methanol in a round-bottom flask.

    • Add Ammonium Acetate in one portion.

    • Self-Validation Point: Sonicate for 5 minutes to ensure full dissolution. The large excess of

      
       drives the equilibrium toward the imine [1].[1]
      
  • Reduction:

    • Add

      
       slowly.[1][2]
      
    • Stir at room temperature for 16–24 hours.

    • Causality:

      
       is used over 
      
      
      
      because it is less basic and selectively reduces the imine over the ketone at pH 6–7 (buffered by ammonium acetate).[2]
  • Quench and Workup:

    • Concentrate methanol under reduced pressure.[1][2]

    • Dissolve residue in water (20 mL).[1][2]

    • Acidic Wash (Impurity Removal): Acidify to pH 2 with 1M HCl.[1][2] Wash with Ethyl Acetate (2 x 20 mL).[1][2] Why? The product (amine) is protonated and stays in the aqueous layer; non-basic impurities (unreacted ketone) are extracted into organic.[2]

    • Basification (Product Recovery): Basify the aqueous layer to pH >12 using 6M NaOH.[1][2] The solution will turn cloudy as the free base precipitates.[1][2]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1][2]

  • Isolation:

    • Dry combined DCM layers over

      
      , filter, and concentrate.[1][2]
      

Yield Expectation: 75–85% as a colorless to pale yellow oil.[1][2]

Part 3: Reactivity & Orthogonal Deprotection[1][2]

Once the amine is coupled to a payload (e.g., via amide bond formation), the ketal must often be removed to reveal the ketone for further chemistry.[2]

Deprotection Protocol

Reagent: 1M HCl or 80% Acetic Acid/Water.[1][2] Conditions:

  • Dissolve the substrate in THF/Water (1:1).[1][2]

  • Add acid catalyst.[1][2]

  • Heat to 60°C for 2–4 hours.

  • Self-Validation: Monitor by TLC.[1][2] The starting material (ketal) is usually less polar than the product (ketone).[2]

Diagram: Orthogonal Strategy

OrthogonalStrategy KetalAmine 1,4-Dioxaspiro[4.5] decan-8-amine Coupled Amide/Urea Intermediate KetalAmine->Coupled R-COCl or Ar-NCO Ketone Deprotected Ketone Coupled->Ketone HCl/THF (Ketal Hydrolysis) Final Final Drug Candidate Ketone->Final Reductive Amination or Grignard

Figure 2: The orthogonal protection strategy allows the amine to be modified before the ketone is revealed.[1][2]

Part 4: Medicinal Chemistry Applications[1][2][3][4][6][7][8]

GPCR Ligands (5-HT1A and Opioids)

The 1,4-dioxaspiro[4.5]decane core is extensively used to space pharmacophores in GPCR ligands.[1][2]

  • Mechanism: The rigid cyclohexane ring reduces the entropic cost of binding compared to flexible alkyl chains.[1]

  • Example: In 5-HT1A agonists, the amine binds to the conserved aspartate residue (Asp3.32), while the ketal (or its derivative) extends into the hydrophobic pocket.[2]

Cathepsin S Inhibitors

Inhibitors of Cathepsin S (an autoimmune target) often utilize this scaffold.[1][2][3][4]

  • Role: The amine forms part of the P1 or P2 binding element.[1]

  • Advantage: The spiro-cycle fills the S2 pocket effectively, providing selectivity over other cathepsins [2].[1]

Solubility Enhancement in Kinase Inhibitors

Replacing a phenyl ring with the 1,4-dioxaspiro[4.5]decane moiety often results in:

  • Solubility: Increased due to the disruption of planar

    
    -stacking.[1][2]
    
  • Metabolic Stability: The ketal is generally stable to P450 oxidation, unlike electron-rich aromatic rings.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: this compound.[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]

  • ResearchGate. (2017).[1][2] Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds. Retrieved from [Link][1][2][5]

Sources

spectroscopic data for 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decan-8-amine

Executive Summary

This compound (CAS: 97096-16-7 ) is a critical spirocyclic intermediate used extensively in medicinal chemistry.[1][2][3] It serves as a protected form of 4-aminocyclohexanone, allowing researchers to introduce a semi-rigid cyclohexane amine scaffold while masking the ketone functionality as an ethylene ketal.[3] This protection is vital for preventing side reactions (such as self-condensation) during multi-step syntheses of complex pharmaceutical agents, particularly in the development of GPCR ligands and enzyme inhibitors.[3]

This guide provides a rigorous analysis of the compound's spectroscopic identity, synthesizing experimental data with mechanistic insights to aid in quality control and structural validation.[3]

Chemical Identity & Structural Logic

The molecule consists of a cyclohexane ring bearing a primary amine at position 8 and a spiro-fused dioxolane ring at position 5 (using spiro nomenclature) or position 1 (using cyclohexane nomenclature).[2][3]

AttributeDetail
IUPAC Name This compound
Common Name 4-Aminocyclohexanone ethylene ketal
CAS Number 97096-16-7
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
SMILES NC1CCC2(CC1)OCCO2
Key Precursor 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)

Synthesis & Experimental Context

To understand the spectroscopic impurities often found in this material, one must understand its genesis.[3] The amine is typically generated via reductive amination of the corresponding ketone.[3][4]

Representative Synthetic Protocol
  • Reagents: 1,4-Dioxaspiro[4.5]decan-8-one, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[2][3]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[2][3]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in MeOH. Add NH₄OAc (10.0 eq) to buffer the solution and provide the ammonia source.[3] Stir at room temperature for 1 hour to form the imine intermediate.

  • Reduction: Cool to 0°C. Slowly add NaBH₃CN (1.5 eq). Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with aqueous NaHCO₃. Extract with DCM.[2][3] The amine is basic; ensure the aqueous layer is pH > 10 during extraction to recover the free base.[3]

  • Purification: The crude oil is often used directly or purified via column chromatography (DCM:MeOH:NH₄OH).[2][3]

Common Impurities:

  • Residual Ketone: Characteristic triplet at ~2.51 ppm in ¹H NMR.[2][3]

  • Secondary Amine Dimer: Formed if the primary amine product reacts with the starting ketone.[3]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the amine is distinct from its ketone precursor due to the loss of the carbonyl anisotropy and the introduction of the electron-donating amino group.

¹H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
3.92 – 3.96 Singlet (s)4HO-CH₂-CH₂-OThe ethylene ketal protons are chemically equivalent due to rapid conformational averaging and symmetry.[1][2][3]
2.68 – 2.78 Multiplet (m)1HH-8 (Methine)The proton geminal to the amine.[1][2][3] Shifts upfield relative to the alpha-protons of the ketone precursor.[1][3]
1.75 – 1.85 Multiplet (m)4HH-6, H-10Protons alpha to the spiro-ketal center.[1][3]
1.50 – 1.65 Multiplet (m)4HH-7, H-9Protons beta to the ketal / alpha to the amine.[1][3]
1.30 – 1.50 Broad Singlet2H-NH₂Exchangeable protons.[1][3] Chemical shift varies significantly with concentration and water content.[2][3]

¹³C NMR Data (100 MHz, CDCl₃)

Shift (δ ppm)Carbon TypeAssignment
108.4 Quaternary (C)C-5 (Spiro Carbon).[1][2][3] The diagnostic ketal signal.[2][3][5]
64.2 Secondary (CH₂)O-CH₂-CH₂-O .[1][3] Ethylene glycol bridge.[3]
49.8 Tertiary (CH)C-8 .[1][2][3] Carbon bearing the amine.[2][3][4][5][6][7][8][9]
34.5 Secondary (CH₂)C-6, C-10 .[1][2][3] Ring carbons near the ketal.[2][3][10][5][7][11]
31.2 Secondary (CH₂)C-7, C-9 .[1][2][3] Ring carbons near the amine.[2][3][4][5][7][8][9]

Critical Analysis: The disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the methine signal at ~49.8 ppm confirms the successful reduction.[2][3]

B. Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the dioxolane ring.[3]

  • Ionization Mode: ESI+ or EI.

  • Molecular Ion [M+H]⁺: m/z 158.1.[3]

  • Base Peak (EI): m/z 99.[3][12]

    • Mechanistic Origin: The m/z 99 ion corresponds to the dioxolane-stabilized cation (C₅H₇O₂⁺), formed by the cleavage of the cyclohexane ring.[2][3] This is the "fingerprint" of the ethylene ketal protecting group.[2][3]

  • Alpha Cleavage: A fragment at m/z 30 (CH₂=NH₂⁺) may be observed in EI, indicative of a primary amine.[2][3]

C. Infrared Spectroscopy (IR)
  • 3350 – 3250 cm⁻¹: N-H stretching (Weak/Broad).[3] Doublet often seen for primary amines.[2][3]

  • 2950 – 2850 cm⁻¹: C-H stretching (Cyclohexane/Ketal).[2][3]

  • 1150 – 1050 cm⁻¹: C-O-C stretching (Strong). Characteristic of the dioxolane ring.

  • Absence: No strong band at ~1715 cm⁻¹ (Ketone C=O), confirming complete conversion.[2][3]

Technical Visualization

The following diagrams illustrate the synthesis pathway and the logical assignment of NMR signals, encoded in Graphviz (DOT).

Figure 1: Synthesis and Fragmentation Logic

G cluster_0 Spectroscopic Evolution Ketone Ketone Precursor (CAS: 4746-97-8) C=O Signal Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc Amine Target Amine (CAS: 97096-16-7) C-NH2 Signal Imine->Amine + NaBH3CN (Reductive Amination) Fragment Base Peak m/z 99 (Dioxolane Cation) Amine->Fragment MS Fragmentation (EI Mode)

Caption: Reaction flow from ketone precursor to amine product, showing the origin of the diagnostic MS fragment.

Figure 2: NMR Assignment Correlation

NMR Center This compound KetalH Ketal Protons (4H, s) Center->KetalH MethineH H-8 Methine (1H, m) Center->MethineH RingH Ring Protons (8H, m) Center->RingH ShiftK 3.94 ppm KetalH->ShiftK Deshielded by Oxygen ShiftM 2.72 ppm MethineH->ShiftM Alpha to Amine ShiftR 1.50 - 1.85 ppm RingH->ShiftR Alkyl Chain

Caption: Correlation of structural moieties to specific ¹H NMR chemical shift ranges.

References

  • PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine.[2][3] [Link][3]

Sources

Technical Guide: Reactivity & Strategic Application of 1,4-Dioxaspiro[4.5]decan-8-amine

[1][2]

Executive Summary

This compound serves as a critical bifunctional building block in drug discovery.[1][2] Structurally, it consists of a primary amine attached to a cyclohexane ring, where the distal ketone is protected as an ethylene ketal (1,3-dioxolane).[1][2]

This molecule allows chemists to functionalize the amine position (via acylation, alkylation, or arylation) without interference from the ketone.[1] Once the amine is derivatized, the ketal can be removed under acidic conditions to regenerate the carbonyl group, enabling further elaboration (e.g., reductive amination, Grignard addition) at the 4-position.[1]

Key Chemical Attributes:

  • Role: Masked 4-aminocyclohexanone.[1][2]

  • Primary Reactivity: Nucleophilic attack by the primary amine (

    
    ).[1][2]
    
  • Limiting Factor: Acid-lability of the spiro-ketal functionality.[1][2]

  • Stereochemistry: Achiral (plane of symmetry); the amine typically adopts the equatorial conformation in solution.[2]

Part 1: Chemo-Physical Profile[1][2][3]

PropertyData
IUPAC Name This compound
CAS Number 97096-16-7
Molecular Formula

Molecular Weight 157.21 g/mol
Basicity (Calc.[1][2][3] pKa) ~10.6 (Conjugate Acid)
Physical State Solid (often supplied as HCl salt) or viscous oil (free base)
Solubility Soluble in DCM, MeOH, DMSO, DMF.[1][2] Salts soluble in water.[1][2]
Stability Stable to base and oxidation; hydrolyzes in aqueous acid (pH < 4).[1][2]

Part 2: Core Reactivity Modules

The reactivity of this compound is defined by two orthogonal functional groups: the reactive amine and the protective ketal.[1][2]

Module A: Amide & Sulfonamide Formation

The primary amine is a competent nucleophile.[1][2] Reactions with acid chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents) proceed rapidly.[1][2]

  • Strategic Note: Avoid highly acidic coupling additives (e.g., high concentrations of HOAt/HOBt in unbuffered systems) if reaction times are prolonged, though standard peptide coupling conditions (HATU/DIPEA) are generally safe.[1][2]

  • Base Selection: Non-nucleophilic organic bases (DIPEA, TEA) are preferred to scavenge HCl generated during acylation.[1][2]

Module B: Reductive Amination (Amine as Nucleophile)

The scaffold can react with aldehydes or ketones to form secondary amines.[1][2]

  • Reductant Choice: Sodium triacetoxyborohydride (

    
    ) is the gold standard here.[1][2] It is mild enough to leave the ketal intact while effectively reducing the intermediate imine.[2]
    
  • Protocol Warning: Do not use acidic conditions (e.g.,

    
     or low pH hydrogenation) which will deprotect the distal ketone prematurely.[2]
    
Module C: Nucleophilic Aromatic Substitution (S Ar)

The amine reacts readily with electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1][2]

  • Conditions: Standard S

    
    Ar conditions (DMSO/DIPEA, 
    
    
    ) are fully compatible. The ketal is thermally stable in basic/neutral media.[1][2]

Part 3: The Ketal Guardrail (Deprotection Logic)[2]

The ethylene ketal is a robust protecting group against bases and nucleophiles but collapses under aqueous acidic conditions.[2]

Deprotection Mechanism:

  • Protonation of one ketal oxygen.[1][2]

  • Ring opening to the oxocarbenium ion.[1][2]

  • Attack by water and elimination of ethylene glycol.[1][2]

  • Regeneration of the ketone.[1][2]

Stability Window:

  • pH > 7: Stable indefinitely.[1][2]

  • pH 4–6: Kinetic stability (slow hydrolysis; safe for quick workups).[1][2]

  • pH < 2: Rapid hydrolysis (Deprotection condition).[1][2]

Part 4: Visualization of Workflows

Diagram 1: Synthetic Utility Pathway

This flowchart illustrates the standard workflow: Amine functionalization followed by Ketal deprotection.[1][2]

Gcluster_0Phase 1: FunctionalizationStart1,4-Dioxaspiro[4.5]decan-8-amineAmideIntermediate Amide(Ketal Intact)Start->AmideR-COCl / DIPEAorR-COOH / HATUFinal4-SubstitutedCyclohexanoneAmide->FinalAq. HCl / THF(Deprotection)

Figure 1: The standard synthetic sequence preserving the ketone until the final step.[2]

Diagram 2: Reactivity & Compatibility Matrix

A logic map defining compatible reagents versus those that trigger deprotection.[1][2]

ReactivityCenterScaffoldIntegritySafe1Bases (TEA, NaOH)Safe1->CenterSafe2Reductants(NaBH(OAc)3, LAH)Safe2->CenterSafe3Electrophiles(R-X, R-COCl)Safe3->CenterUnsafe1Aqueous HCl/H2SO4Unsafe1->CenterDEPROTECTSUnsafe2Lewis Acids(FeCl3, AlCl3) w/ H2OUnsafe2->CenterDEPROTECTSUnsafe3Hot Acidic WorkupUnsafe3->CenterDEPROTECTS

Figure 2: Reagent compatibility map. Green nodes preserve the ketal; red nodes remove it.

Part 5: Experimental Protocols

Protocol A: General Amide Coupling (Ketal-Preserving)

This protocol couples the amine with a carboxylic acid while maintaining the ketal protection.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Carboxylic Acid (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.0 equiv)[1][2][3]

  • DMF or DCM (Solvent)[1][2][4][5]

Procedure:

  • Dissolution: Dissolve the carboxylic acid in DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add this compound. (If using the HCl salt, ensure extra DIPEA is added to neutralize the salt).[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid + Amine - H

    
    O).[1][2]
    
  • Workup: Dilute with EtOAc. Wash with saturated

    
     (3x) and Brine (1x).[1][2] Avoid acidic washes (e.g., 1M HCl) to prevent premature ketal hydrolysis.[1]
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
Protocol B: Controlled Ketal Deprotection

This protocol removes the ketal to reveal the ketone.[2]

Reagents:

  • Substrate (Ketal-protected intermediate)[1][2]

  • THF (Solvent)[1][2][4]

  • 2N Aqueous HCl[1]

Procedure:

  • Setup: Dissolve the substrate in THF (0.1 M).

  • Acidification: Add an equal volume of 2N HCl (resulting in a 1:1 THF:Aq. Acid mixture).[1][2][5][6][7][8][9]

  • Hydrolysis: Stir vigorously at RT. Reaction is typically complete in 2–6 hours.[1][2]

    • Note: If the substrate is insoluble, add minimal MeOH to clear the solution.

  • Neutralization: Carefully quench by pouring into saturated aqueous

    
    .
    
  • Extraction: Extract with DCM or EtOAc. The organic layer now contains the 4-substituted cyclohexanone.[1][2]

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound). National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] (Standard protocol reference for reductive amination compatible with ketals).

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. 3rd Ed.[1][2] Wiley-Interscience.[1][2] (Authoritative source for Ketal deprotection conditions).

An In-depth Technical Guide to the Stability of the Spiroketal Group in 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spiroketal Scaffold in Modern Drug Discovery

The spiroketal motif, a structural feature where two rings are joined by a single tetrahedral carbon, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Found in a multitude of natural products with potent biological activities, spiroketals offer a rigid, three-dimensional architecture that is highly attractive for designing novel therapeutics.[5][6] Their ability to project functional groups into precise vectors in space allows for high-affinity interactions with biological targets like proteins and enzymes.[5] 1,4-Dioxaspiro[4.5]decan-8-amine, which incorporates the ethylene glycol ketal of a cyclohexanone amine, is a key building block in this field.[7][8][9] However, the successful integration of this or any spiroketal-containing fragment into a drug candidate hinges on a thorough understanding of its chemical stability. This guide provides a detailed examination of the stability of the spiroketal group in this compound, offering field-proven insights and validated protocols for researchers, scientists, and drug development professionals.

Core Principles of Spiroketal Stability

The stability of a spiroketal is not an absolute property but rather a dynamic equilibrium influenced by several key factors. Understanding these principles is fundamental to predicting and controlling the molecule's behavior in various environments.

The Anomeric Effect: A Stereoelectronic Keystone

The primary stabilizing influence within a spiroketal is the anomeric effect. This stereoelectronic phenomenon refers to the tendency of an electronegative substituent at the anomeric carbon (the spirocenter in this case) to adopt an axial orientation. This conformation allows for a stabilizing hyperconjugation interaction between a lone pair on one of the ring oxygens and the antibonding (σ*) orbital of the adjacent C-O bond.[10] In a spiroketal, the most stable conformation is typically the one that maximizes these anomeric interactions, leading to a thermodynamically favored stereoisomer.[10][11][12] While thermodynamically controlled spiroketalization often yields the most stable isomer, kinetic control is necessary to access less stable, non-anomeric isomers which are also found in nature.[2][11]

Steric and Torsional Strain

The substitution pattern on the rings significantly impacts stability. Bulky substituents can introduce unfavorable steric interactions (A-values) that may override the anomeric effect, forcing the molecule into a less stable conformation. Torsional strain within the five- and six-membered rings also plays a critical role in the overall energy of the system.

The Influence of the Amine Moiety

In this compound, the amine group at the 8-position is a critical feature. Under physiological or acidic conditions, this amine will be protonated (pKa ~9-10). The resulting ammonium cation can influence the spiroketal's stability through inductive effects and by potentially participating in intramolecular hydrogen bonding, which could either stabilize or destabilize the ketal depending on the conformation.

Stability Profile Under Forged Degradation Conditions

A molecule's journey through discovery, development, and ultimately, physiological systems, exposes it to a range of chemical environments. A comprehensive stability assessment is therefore non-negotiable.

Acidic Conditions: The Achilles' Heel

The primary stability concern for this compound is its susceptibility to acid-catalyzed hydrolysis.[13] Spiroketals, like all acetals and ketals, are labile in acidic media.[11][14] The mechanism proceeds via protonation of one of the ethereal oxygen atoms, converting it into a good leaving group (an alcohol). Subsequent C-O bond cleavage generates a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, leading to a hemi-ketal which rapidly equilibrates to the open-chain hydroxy-ketone, in this case, 4-aminocyclohexanone and ethylene glycol.[15][16]

The rate of hydrolysis is highly dependent on the Brønsted acid strength and pH, with stronger acids and lower pH values accelerating the degradation.[17]

Acid_Hydrolysis Spiroketal This compound Protonated Protonated Spiroketal Spiroketal->Protonated + H+ Protonated->Spiroketal - H+ Oxocarbenium Oxocarbenium Ion Intermediate Protonated->Oxocarbenium - H2O (from ethylene glycol part) Hemiketal Hemiketal Intermediate Oxocarbenium->Hemiketal + H2O Products 4-Aminocyclohexanone + Ethylene Glycol Hemiketal->Products Equilibration

Caption: Mechanism of Acid-Catalyzed Spiroketal Hydrolysis.

Basic and Neutral Conditions: General Robustness

Spiroketals are generally stable under neutral and basic conditions. Hydrolysis under basic conditions is disfavored because the hydroxide ion (OH⁻) is a poor nucleophile for attacking the spirocenter, and more importantly, the alkoxide leaving group that would be generated is a very poor leaving group. Therefore, significant degradation of the spiroketal moiety in this compound is not expected at neutral or high pH.

Oxidative Stress

While the spiroketal group itself is relatively resistant to oxidation, the primary amine group is a potential site for oxidative degradation.[13] Exposure to common oxidants could lead to the formation of nitroso, nitro, or other degradation products. It is crucial to assess whether the degradation of the amine triggers any subsequent instability in the spiroketal ring system. In some complex biological systems, flavoenzymes can catalyze oxidative rearrangement and formation of spiroketals, indicating the core can be involved in redox reactions.[18][19]

Thermal Stability

Based on data from related polymeric spiro-polycycloacetals, the spiroketal core is expected to possess high thermal stability.[20][21] Degradation temperatures for these polymers are often in the range of 340–370 °C.[21] For a small molecule like this compound, significant thermal degradation is unlikely under typical pharmaceutical processing and storage conditions (e.g., < 80 °C).

Validated Experimental Protocols for Stability Assessment

The following protocols provide a robust framework for quantifying the stability of this compound. The cornerstone of this framework is a validated, stability-indicating high-performance liquid chromatography (HPLC) method.[22][23]

Core Workflow: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the parent compound while separating it from all potential degradation products, process impurities, and excipients.[22]

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) dev Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl) (ACN/H2O, MeOH/Buffer) stress->dev opt Optimization (Gradient, Temp, Flow Rate) dev->opt spec Specificity opt->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec robust Robustness prec->robust

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Step-by-Step Protocol: pH-Dependent Hydrolysis Study

  • Preparation of Buffers: Prepare a series of buffers at relevant pH values (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 9.0 Borate).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL.

  • Incubation Samples: In separate amber glass vials, dilute the stock solution with each buffer to a final concentration of 50 µg/mL. Ensure the organic solvent content is low (<5%) to avoid altering the buffer properties.

  • Incubation: Place the vials in a temperature-controlled chamber, typically at 37°C or 40°C, to simulate physiological or accelerated conditions.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the aliquots from acidic and basic solutions by adding an equimolar amount of base or acid, respectively, to halt further degradation. Dilute with the mobile phase to the target analytical concentration.

  • HPLC Analysis: Analyze each sample using the validated stability-indicating HPLC method.[24][25] Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Quantitative Data Summary & Interpretation

The data generated from the stability studies should be tabulated for clear interpretation.

Table 1: Representative pH-Dependent Stability Data for this compound at 40°C

Time (hours)% Remaining (pH 1.2)% Remaining (pH 4.5)% Remaining (pH 6.8)% Remaining (pH 9.0)
0 100.0100.0100.0100.0
2 65.395.199.899.9
4 42.190.399.599.8
8 18.581.299.299.6
12 7.972.598.999.5
24 <1.051.798.199.2

Interpretation: The representative data clearly illustrates the high susceptibility of the spiroketal to strong acidic conditions (pH 1.2), with rapid degradation observed.[13][26] The rate of degradation decreases significantly as the pH increases, with moderate lability at pH 4.5 and excellent stability at neutral and basic pH. This profile is critical for drug development, suggesting that an enteric coating might be required for oral formulations to protect the compound from the harsh acidic environment of the stomach.

Conclusion and Strategic Recommendations

This compound is a valuable building block whose stability is dominated by the chemical nature of its spiroketal group.

  • Key Liability: The molecule is highly susceptible to acid-catalyzed hydrolysis, a critical factor to consider in formulation development and during synthesis if acidic conditions are employed.[11][13][14]

  • Robustness: The spiroketal is robust under neutral, basic, and moderate thermal conditions, providing a wide formulation and processing window outside of acidic environments.

  • Recommendations for Drug Development:

    • Formulation: For oral drug delivery, enteric-coated formulations are strongly recommended to bypass the stomach's acidic environment. For intravenous formulations, buffering to a pH > 6.0 is essential.

    • Storage: The compound should be stored in a cool, dry, and dark place in tightly sealed containers to prevent moisture absorption and potential oxidation of the amine group.[13]

    • Synthesis: Care should be taken to avoid prolonged exposure to strong acids during synthetic workup and purification steps.

By understanding these principles and employing the validated analytical strategies outlined in this guide, researchers and developers can effectively manage the stability challenges associated with this compound, unlocking the full potential of this important spirocyclic scaffold.

References

  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (2012). Chemical Reviews, 112(5), 3641-3716. Available from: [Link]

  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry. Available from: [Link]

  • Spiroketals - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF - ResearchGate. (2018). Retrieved from [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2023). Green Chemistry. Available from: [Link]

  • Recent synthetic approaches toward non-anomeric spiroketals in natural products. (2012). Beilstein Journal of Organic Chemistry, 8, 1353–1381. Available from: [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. (n.d.). Retrieved from [Link]

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (2021). Nature Communications, 12(1), 1423. Available from: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2011). Retrieved from [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. (2014). Expert Opinion on Drug Discovery, 9(1), 1-5. Available from: [Link]

  • Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. (2021). Natural Product Reports. Available from: [Link]

  • This compound - PubChem. (n.d.). Retrieved from [Link]

  • Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. (2018). Natural Product Reports, 35(3), 219-251. Available from: [Link]

  • Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. (2018). Organic & Biomolecular Chemistry. Available from: [Link]

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (2021). Nature Communications. Available from: [Link]

  • eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2023). Green Chemistry. Available from: [Link]

  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. (2021). Polymer Chemistry. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. (2023). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (2021). Retrieved from [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006). Journal of the American Chemical Society, 128(6), 1792–1793. Available from: [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis - YouTube. (2021). Retrieved from [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2016). Journal of Analytical Methods in Chemistry. Available from: [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. (2018). Retrieved from [Link]

  • Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis - PMC. (2021). Retrieved from [Link]

  • Biocatalytic Thioketal Cleavage Enabled by Enzymatic Bromide Recycling by Vanadium-Dependent Haloperoxidases - PMC - NIH. (2015). Retrieved from [Link]

  • Does anyone knows the thermal stability of TBS protecting group? - ResearchGate. (2014). Retrieved from [Link]

  • Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form - ACG Publications. (2023). Retrieved from [Link]

  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! - YouTube. (2022). Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions - ACS Figshare. (2017). Retrieved from [Link]

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Methodological & Application

Application Note: 1,4-Dioxaspiro[4.5]decan-8-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications, synthesis, and experimental protocols for 1,4-Dioxaspiro[4.5]decan-8-amine (CAS: 97096-16-7), a critical bifunctional building block in medicinal chemistry.[1]

Introduction & Structural Significance

This compound (also known as 4-aminocyclohexanone ethylene ketal) is a masked form of 4-aminocyclohexanone.[1] It serves as a versatile scaffold for introducing a cyclohexane ring into drug candidates while maintaining precise stereochemical control.[1]

Core Structural Advantages
  • Masked Ketone Functionality: The ethylene ketal at position 1 protects the ketone from nucleophilic attacks (e.g., during amide couplings or reductions) and can be selectively deprotected under acidic conditions to regenerate the carbonyl group for further elaboration.

  • Stereochemical Control: The cyclohexane ring allows for the separation of cis and trans isomers, which is critical for optimizing the binding affinity of GPCR ligands and enzyme inhibitors.

  • Rigid Linker: It acts as a semi-rigid spacer, reducing the conformational entropy of the final drug molecule compared to linear alkyl chains, which often improves potency and metabolic stability.

Key Applications in Drug Discovery

A. GPCR Ligand Synthesis (Dopamine & Serotonin Receptors)

The 1,4-dioxaspiro[4.5]decane scaffold is widely used to synthesize high-affinity ligands for Dopamine (D2/D3) and Serotonin (5-HT1A) receptors.[1][2][3] The rigid cyclohexane core properly orients the "head" group (e.g., an amide or heterocycle) relative to the "tail" group (often an arylpiperazine).

  • Case Study (D3 Receptor Agonists): In the development of neuroprotective agents like D-264 , the amine moiety of the spiro-scaffold is coupled with heterocycles (e.g., thiazoles). The ketal is subsequently deprotected and reductively aminated to attach the arylpiperazine tail. This strategy ensures the crucial distance between the protonatable nitrogen and the aromatic head group.

B. Cathepsin S Inhibitors

Cathepsin S is a cysteine protease involved in autoimmune disorders.[1][4] Inhibitors often require a cyclic scaffold to fill the S2 or S3 hydrophobic pockets of the enzyme.

  • Mechanism: The spiro-fused ring system provides a bulky, hydrophobic motif that enhances selectivity for Cathepsin S over other cathepsins (L, K, B).

  • Workflow: The amine is typically coupled to a proline or nitrile "warhead" precursor, while the ketal end is modified to interact with the solvent-exposed regions of the enzyme.

C. Library Generation (Parallel Synthesis)

Due to its stability, the molecule is ideal for parallel synthesis libraries.

  • Amide Library: Reaction of the amine with 96 diverse carboxylic acids.[1]

  • Deprotection: Global deprotection of the ketal.[1]

  • Reductive Amination: Reaction of the unmasked ketones with secondary amines to generate 4-substituted cyclohexylamines.[1]

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Objective: To couple this compound with a carboxylic acid (R-COOH).[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDC.HCl (1.5 equiv)/HOBt (1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid.

  • Coupling: Add this compound (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor progress by LC-MS (Target mass = Acid Mass + 157.2 - 18.0).[1]

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with sat.[1] NaHCO₃ (2x), water (2x), and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Ketal Deprotection (Unmasking the Ketone)

Objective: To hydrolyze the ketal protecting group to yield the 4-substituted cyclohexanone.[1]

Reagents:

  • Substrate (Ketal-protected intermediate)[1][5]

  • Acid: 2N HCl (aqueous) or 4M HCl in Dioxane[1]

  • Solvent: THF or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketal intermediate (1.0 mmol) in THF (10 mL).

  • Acidification: Add 2N aqueous HCl (5 mL) dropwise.

  • Hydrolysis: Stir at RT for 2–6 hours.

    • Note: If the substrate is insoluble, use Acetone/Water (4:1) and heat to 50°C.

  • Neutralization: Carefully neutralize with sat. NaHCO₃ solution until pH ~8.[1]

  • Extraction: Extract with DCM or EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Validation: Confirm the disappearance of the ketal signals (multiplet at ~3.9 ppm) and appearance of the ketone signal in ¹³C NMR (~210 ppm).

Protocol C: Reductive Amination (Synthesis of the Building Block)

Objective: To synthesize this compound from 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).[1][5][6]

Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv)[1][7]

  • Ammonium Acetate (10.0 equiv)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) or STAB (NaBH(OAc)₃)[1]

  • Solvent: Methanol

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone (10 mmol) and ammonium acetate (100 mmol) in Methanol (50 mL). Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH₃CN (15 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Acidify with 1N HCl to pH 2 (to decompose excess hydride), then basify with 1N NaOH to pH >10.

  • Extraction: Extract the free amine with DCM (3x).

    • Critical Step: The amine is water-soluble.[1] Salting out the aqueous layer with NaCl improves yield.[1]

Data & Visualization

Reaction Workflow Diagram

The following diagram illustrates the standard medicinal chemistry workflow utilizing this building block.

G Start 1,4-Dioxaspiro[4.5] decan-8-one Amine 1,4-Dioxaspiro[4.5] decan-8-amine Start->Amine Reductive Amination (NH4OAc, NaBH3CN) Coupled Amide Intermediate (Ketal Protected) Amine->Coupled Amide Coupling (R-COOH, HATU) Ketone 4-Substituted Cyclohexanone Coupled->Ketone Deprotection (HCl, THF) Final Final Drug Candidate (e.g., GPCR Ligand) Ketone->Final Reductive Amination (HNR'R'', NaBH(OAc)3)

Caption: Standard synthetic workflow converting the ketone precursor to a final functionalized drug candidate via the amine intermediate.

Physicochemical Properties Table
PropertyValueRelevance
Molecular Weight 157.21 g/mol Low MW allows for fragment-based drug design.[1]
ClogP ~0.5Hydrophilic; good for improving solubility of lipophilic drugs.[1]
pKa (Amine) ~10.5Typical primary amine; forms stable salts.[1]
Boiling Point ~270°CStable at high reaction temperatures.[1]
CAS Number 97096-16-7Unique identifier for the primary amine.[1]

References

  • D-264 Synthesis & GPCR Agonists

    • Dutta, A. K., et al. (2014). Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264).[1] Journal of Medicinal Chemistry.

  • Cathepsin S Inhibitor Synthesis

    • Lorenz, J. C., et al. (2010).[8] Large-scale asymmetric synthesis of a cathepsin S inhibitor. Journal of Organic Chemistry.

  • Ketone Precursor Synthesis

    • BenchChem Application Note. 1,4-Dioxaspiro[4.5]decan-8-one Synthesis Protocols.
    • [1]

  • PubChem Compound Summary

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 14634315, this compound.

    • [1]

Sources

Application Note & Protocol: N-Alkylation of 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of 1,4-dioxaspiro[4.5]decan-8-amine, a valuable building block in medicinal chemistry and materials science. We will explore two primary, reliable methods for this transformation: direct alkylation with alkyl halides and reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes.

Introduction: The Versatile Spirocyclic Amine

This compound is a spirocyclic compound featuring a protected cyclohexanone moiety. The presence of the ketal protecting group is crucial as it allows for selective modification at the amine position without interference from a reactive carbonyl group. The resulting N-alkylated products are key intermediates in the synthesis of various pharmacologically active compounds, including agonists for the 5-HT1A receptor and other CNS-targeting agents.

The choice of alkylation strategy depends on the desired product, the nature of the alkylating agent, and the desired scale of the reaction. Direct alkylation is often straightforward for simple alkyl halides, while reductive amination provides a more versatile route for introducing a wider range of functional groups, including those derived from aldehydes and ketones.

Mechanistic Considerations

Direct N-Alkylation

Direct N-alkylation of this compound with an alkyl halide (R-X) proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

A key challenge in this method is controlling the degree of alkylation. The primary amine can be converted to a secondary amine, which can then undergo further alkylation to form a tertiary amine and even a quaternary ammonium salt. To favor mono-alkylation, it is common to use a slight excess of the starting amine relative to the alkyl halide and to employ a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Reductive Amination

Reductive amination is a two-step, one-pot process that is often preferred for its high selectivity and broad substrate scope. The reaction begins with the formation of an imine or enamine intermediate through the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone). This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding secondary or tertiary amine.

Commonly used reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (STAB). STAB is particularly advantageous as it is a mild and selective reducing agent that can be used in a variety of solvents and is less toxic than sodium cyanoborohydride.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the mono-N-alkylation of this compound with a generic alkyl bromide.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
This compound157.211.00 g6.36 mmol
Alkyl Bromide (R-Br)Varies0.95 eq6.04 mmol
Potassium Carbonate (K2CO3)138.212.0 eq12.72 mmol
Acetonitrile (CH3CN)41.0520 mL-
Dichloromethane (DCM)84.93--
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate (Na2SO4)142.04--

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 6.36 mmol) and potassium carbonate (1.76 g, 12.72 mmol).

  • Add acetonitrile (20 mL) and stir the suspension at room temperature for 10 minutes.

  • Add the alkyl bromide (6.04 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting amine is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the suspension to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-alkylated this compound.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Amine and K2CO3 in Acetonitrile B Add Alkyl Bromide A->B C Reflux and Monitor by TLC/LC-MS B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Flash Column Chromatography E->F G Concentrate Pure Fractions F->G

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles
This compound157.211.00 g6.36 mmol
Aldehyde (R-CHO)Varies1.1 eq7.00 mmol
Sodium Triacetoxyborohydride (STAB)211.941.5 eq9.54 mmol
Dichloromethane (DCM)84.9325 mL-
Acetic Acid (AcOH)60.050.1 eq0.64 mmol
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate (Na2SO4)142.04--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.36 mmol) and dichloromethane (25 mL).

  • Add the aldehyde (7.00 mmol) and acetic acid (37 µL, 0.64 mmol) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (2.02 g, 9.54 mmol) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-alkylated this compound.

Reaction Mechanism Diagram:

G cluster_imine Imine Formation cluster_reduction Reduction Amine This compound Imine Imine Intermediate Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkylated Product Imine->Product + STAB STAB Sodium Triacetoxyborohydride (STAB) STAB->Product

Caption: Reductive Amination Mechanism.

Characterization and Data Analysis

The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A typical eluent system is a mixture of ethyl acetate and hexanes. The product should have a different Rf value than the starting amine.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Electrospray ionization (ESI) is a suitable method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the appearance of new peaks corresponding to the introduced alkyl group and a shift in the signals of the protons and carbons adjacent to the nitrogen atom.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Many alkyl halides are toxic, flammable, and/or carcinogenic. Always consult the Safety Data Sheet (SDS) for the specific alkyl halide being used and handle it in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle in a dry environment and avoid contact with moisture.

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Use in a well-ventilated fume hood and away from ignition sources.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents, insufficient temperature (direct alkylation), or impure starting materials.Check the purity of reagents. For direct alkylation, ensure the reaction is at reflux. For reductive amination, ensure the STAB is fresh and dry.
Formation of Byproducts Over-alkylation (direct alkylation), or side reactions of the aldehyde (reductive amination).In direct alkylation, use a slight excess of the amine. In reductive amination, ensure the aldehyde is pure and the reaction is not overheated.
Difficult Purification Similar polarity of product and starting material or byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC.

Conclusion

The N-alkylation of this compound is a fundamental transformation in organic synthesis. Both direct alkylation and reductive amination are effective methods, with the choice depending on the specific synthetic target. By following the detailed protocols and considering the mechanistic and safety information provided in this guide, researchers can confidently and successfully synthesize a wide range of N-alkylated derivatives for their research and development endeavors.

References

  • Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride. Organic Syntheses, Coll. Vol. 10, p.27 (2004); Vol. 79, p.216 (2002). Available from: [Link]

  • N-Alkylation of Amines with Alkyl Halides. Chemistry LibreTexts. Available from: [Link]

Application Note: Purification of 1,4-Dioxaspiro[4.5]decan-8-amine via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile

The purification of 1,4-Dioxaspiro[4.5]decan-8-amine presents a classic "dual-threat" challenge in organic synthesis: the molecule contains a highly polar, basic primary amine and an acid-labile ketal protecting group.

Standard chromatography on untreated silica gel often results in complete sample loss or significant band broadening ("tailing") due to the interaction between the basic amine and acidic silanol groups. Furthermore, the ketal moiety (1,4-dioxaspiro) serves as a protecting group for the ketone; exposure to acidic environments during purification can lead to premature deprotection, yielding the unwanted 4-aminocyclohexanone.

This guide outlines a robust Normal Phase Flash Chromatography protocol modified with basic additives to ensure high recovery and structural integrity.

Target Molecule Profile
PropertyDescriptionImplication for Purification
Functional Group Primary Aliphatic Amine (

)
High pKa (~10.5). Will protonate on acidic silica, causing streaking.
Protecting Group Cyclic Ketal (Dioxolane)Acid-sensitive. Avoid acidic mobile phases or stains.
Chromophore None (Saturated system)UV Silent. Standard UV (254 nm) detection will fail.
Solubility Soluble in DCM, MeOH, EtOAcCompatible with standard organic mobile phases.

Pre-Chromatography Considerations

The Silanol Interaction Mechanism

Silica gel (


) surfaces are covered in silanol groups (

), which are weakly acidic (pH ~5). When a basic amine passes through the column, it hydrogen bonds or protonates at these sites, effectively becoming an immobilized salt.

To prevent this, we utilize Competitive Inhibition . By adding a volatile base (Triethylamine or Ammonia) to the mobile phase, we saturate the silanol sites. The additive, being in large excess, occupies the acidic sites, allowing the target amine to elute freely.

Sample Preparation (The "Free Base" Check)

Before loading, ensure the sample is a free base. If the crude material was generated via reductive amination using acid catalysts (e.g., acetic acid), perform a basic workup:

  • Dissolve crude in Dichloromethane (DCM).

  • Wash with saturated aqueous

    
     or 1M 
    
    
    
    .
  • Dry organic layer over

    
     and concentrate.
    

Protocol: Basified Normal Phase Chromatography

Materials Required
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) or Ammonium Hydroxide (30% aq).

  • Detection: Ninhydrin Stain (See Section 4).

Step-by-Step Methodology
Phase 1: Column Preparation (Slurry Packing)

Do not use pre-packed cartridges unless they are specifically "Amine-Functionalized." For standard silica, manual packing or modifying the cartridge is required.

  • Prepare the Slurry: Mix Silica Gel 60 with the starting mobile phase (e.g., DCM containing 1% TEA).

  • Pour and Pack: Pour the slurry into the column. Flush with at least 3 column volumes (CV) of the basified solvent. This "pre-buffers" the silica, neutralizing active sites before the sample touches them.

Phase 2: Mobile Phase Selection

We will use a DCM/MeOH system. Methanol is required to elute the polar amine, but DCM maintains solubility.

  • Solvent A: DCM + 1% Triethylamine (TEA)

  • Solvent B: MeOH + 1% Triethylamine (TEA)

Note: Alternatively, use "7N Ammonia in Methanol" as the modifier source. If using this, Solvent B becomes 10% (7N


 in MeOH) in DCM.
Phase 3: Gradient Execution

The amine is polar. A steep gradient causes cracking; a shallow gradient causes band broadening.

Time (CV)% Solvent B (MeOH/TEA)Description
0–2 0%Isocratic hold to elute non-polar impurities.
2–10 0%

10%
Linear gradient. Target usually elutes here.
10–15 10%

20%
Flush to ensure elution of highly polar byproducts.
Phase 4: Sample Loading

Dry Loading is strongly recommended for amines to minimize band width.

  • Dissolve crude amine in minimal MeOH/DCM.

  • Add silica gel (ratio 1:2 sample-to-silica).

  • Evaporate to dryness on a rotovap until a free-flowing powder remains.

  • Load this powder on top of the packed column.

Workflow Visualization

The following diagram illustrates the critical decision pathways and physical workflow for this purification.

PurificationWorkflow Start Crude this compound CheckState Check State: Is it a Salt or Free Base? Start->CheckState Basify Perform Basic Workup (DCM / 1M NaOH) CheckState->Basify If Salt (e.g. HCl) DryLoad Adsorb to Silica (Dry Load) Prevents streaking CheckState->DryLoad If Free Base Basify->DryLoad Elution Elution Gradient DCM -> 10% MeOH (with 1% TEA) DryLoad->Elution Load Sample ColumnPrep Column Pre-treatment Flush Silica with DCM + 1% TEA ColumnPrep->Elution Pre-buffer Detection Fraction Analysis Ninhydrin Stain (Blue Spot) Elution->Detection Evap Evaporation Remove Solvents & TEA Detection->Evap Combine Active Fractions Final Pure Amine Evap->Final

Figure 1: Strategic workflow for amine purification, emphasizing the critical pre-buffering of silica and basic workup steps.

Detection Strategy (Critical)

Since this compound lacks a UV chromophore, the fraction collector's UV detector will show a flat line. You must manually spot fractions on TLC plates.

The Ninhydrin Protocol

Ninhydrin is specific for primary amines.

  • Dip: Dip the TLC plate into the Ninhydrin stain solution.

  • Heat: Heat the plate with a heat gun at ~200°C.

  • Result: The amine will appear as a deep blue/purple spot .

    • Note: The background may turn slightly pinkish; the spot should be distinct.

Recipe (Ninhydrin Stain):

  • 1.5 g Ninhydrin

  • 5 mL Acetic Acid (stabilizer)

  • 100 mL Ethanol (or n-Butanol)

Warning: Do not use p-Anisaldehyde or Hanessian’s Stain followed by intense heating, as the acidity of these stains coupled with heat can hydrolyze the ketal on the TLC plate, potentially leading to confusing decomposition spots (though for simple detection, this is less critical than the column conditions).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking / Tailing Insufficient base in mobile phase.Increase TEA to 2% or switch to 1%

(aq). Ensure column was pre-flushed.
Product Decomposition Acidic hydrolysis of ketal.Ensure silica is neutral/basic. Avoid using chloroform (can form HCl over time) or acidic modifiers.
"Ghost" Peaks TEA contamination.Triethylamine has a high boiling point and smells. Co-evaporate with heptane or DCM multiple times to remove residual TEA.
No Separation Polarity too high.If the amine elutes in the void volume, switch to a less polar system: Hexane/Ethyl Acetate + 1% TEA.

References

  • Teledyne ISCO. (n.d.). Flash Chromatography Purification of Amines. Retrieved from [Link]

    • Authoritative source for flash chromatography parameters regarding amine functionalized silica and mobile phase modifiers.
  • Reich, H. J. (2017). Common TLC Stains. University of Wisconsin-Madison Organic Chemistry Info. Retrieved from [Link]

    • Standard reference for TLC visualization reagents including Ninhydrin mechanisms.
  • Biotage. (2018). Strategies for Flash Purification of Ionizable Compounds. Retrieved from [Link]

    • General reference for pKa considerations in chrom

Large-Scale Synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1,4-Dioxaspiro[4.5]decan-8-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The concept of "escaping flatland" has driven the exploration of spirocyclic systems, which provide rigid conformational constraints and improved physicochemical properties compared to their linear or aromatic counterparts. Among these, this compound stands out as a versatile and highly valuable building block.[1] Its unique structure, featuring a protected ketone functionality and a primary amine, makes it a cornerstone intermediate in the synthesis of a range of biologically active molecules.

This spirocyclic amine has proven instrumental in the development of potent and selective therapeutic agents, including cathepsin S inhibitors for neuroinflammatory disorders and 5-HT1A receptor agonists for central nervous system conditions.[2] The rigid 1,4-dioxaspiro[4.5]decane core allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets. This guide provides a comprehensive overview of the large-scale synthesis of this compound, offering detailed protocols, mechanistic insights, and practical considerations for its production in a research and drug development setting.

Strategic Synthesis Overview: A Two-Stage Approach

The most efficient and scalable synthesis of this compound is a two-stage process. The first stage involves the preparation of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, followed by the second stage, a reductive amination to yield the target primary amine.

Synthetic_Workflow cluster_0 Stage 1: Ketone Precursor Synthesis cluster_1 Stage 2: Reductive Amination Start Starting Materials (e.g., 1,4-Cyclohexanedione, Ethylene Glycol) Ketalization Ketalization Start->Ketalization Acid Catalyst Ketone_Precursor 1,4-Dioxaspiro[4.5]decan-8-one Ketalization->Ketone_Precursor Reductive_Amination Reductive Amination Ketone_Precursor->Reductive_Amination Ammonia Source & Reducing Agent Final_Product This compound Reductive_Amination->Final_Product

Overall synthetic workflow for this compound.

Stage 1: Scalable Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The choice of synthetic route for the ketone precursor is critical for the overall efficiency and cost-effectiveness of the large-scale synthesis. While several methods exist, the direct ketalization of 1,4-cyclohexanedione with ethylene glycol is often the most practical approach in an industrial setting due to the availability and cost of the starting materials.

Protocol 1: Ketalization of 1,4-Cyclohexanedione

This protocol is adapted for a larger scale and focuses on the selective mono-ketalization of 1,4-cyclohexanedione.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Cyclohexanedione112.131.00 kg8.92 mol
Ethylene Glycol62.07580 g9.34 mol
p-Toluenesulfonic acid monohydrate190.2217 g0.089 mol
Toluene-10 L-

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a temperature probe, add 1,4-cyclohexanedione (1.00 kg, 8.92 mol), ethylene glycol (580 g, 9.34 mol), and toluene (10 L).

  • Add p-toluenesulfonic acid monohydrate (17 g, 0.089 mol) to the suspension.

  • Heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water (approximately 160 mL) has been collected, which typically takes 4-6 hours.

  • Monitor the reaction progress by GC-MS to ensure complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) and then with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane to afford 1,4-Dioxaspiro[4.5]decan-8-one as a white crystalline solid.

Expected Yield: 80-85%

Expert Insights: The use of a Dean-Stark trap is crucial for driving the equilibrium of this reversible reaction towards the product by removing water as it is formed. On a large scale, ensuring efficient water removal is key to achieving high conversion. Toluene is an excellent solvent for this purpose as it forms an azeotrope with water.

Stage 2: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

The conversion of the ketone precursor to the primary amine is achieved through reductive amination. For large-scale synthesis, a one-pot procedure using a mild and selective reducing agent is highly desirable to minimize operational complexity and maximize efficiency. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less hazardous than sodium cyanoborohydride and selectively reduces the intermediate iminium ion in the presence of the ketone.[3]

Protocol 2: Large-Scale Reductive Amination

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,4-Dioxaspiro[4.5]decan-8-one156.181.00 kg6.40 mol
Ammonium Acetate77.084.94 kg64.0 mol
Sodium Triacetoxyborohydride (STAB)211.942.03 kg9.60 mol
Dichloromethane (DCM)-15 L-
Saturated Aqueous Sodium Bicarbonate-As needed-

Procedure:

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a temperature probe, add 1,4-Dioxaspiro[4.5]decan-8-one (1.00 kg, 6.40 mol) and dichloromethane (10 L).

  • Add ammonium acetate (4.94 kg, 64.0 mol) to the solution and stir the resulting slurry at room temperature for 30 minutes.

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add sodium triacetoxyborohydride (2.03 kg, 9.60 mol) in portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic and requires careful monitoring.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (approximately 5 L) until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound as an oil.

Expert Insights: The large excess of ammonium acetate serves as both the ammonia source and a buffer. The slow, portion-wise addition of STAB at low temperature is critical for managing the exotherm of the reaction on a large scale. A sudden temperature increase can lead to side reactions and a decrease in yield.

Purification of this compound

For many applications in drug development, the free amine is used directly. However, for long-term storage and ease of handling, converting the amine to its hydrochloride salt and purifying it by crystallization is a robust method.

Protocol 3: Purification via Hydrochloride Salt Formation and Crystallization
  • Dissolve the crude this compound in isopropanol (approximately 3 L per kg of crude amine).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M) dropwise with stirring until the pH of the solution is between 1 and 2.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration and wash with cold isopropanol, followed by diethyl ether.

  • Dry the solid under vacuum at 40-50 °C to yield this compound hydrochloride as a white crystalline solid.

Expected Yield: 85-95% from the crude amine.

To obtain the free amine, the hydrochloride salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

Characterization

1,4-Dioxaspiro[4.5]decan-8-one:

  • Appearance: White crystalline solid

  • Molecular Formula: C₈H₁₂O₃

  • Molecular Weight: 156.18 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ: 4.04 (s, 4H), 2.51 (t, J = 6.8 Hz, 4H), 2.02 (t, J = 6.8 Hz, 4H).[4]

This compound:

  • Appearance: Colorless to pale yellow oil (free base); White solid (HCl salt)

  • Molecular Formula: C₈H₁₅NO₂

  • Molecular Weight: 157.21 g/mol

  • Expected ¹H NMR (CDCl₃) δ: ~3.95 (s, 4H), ~2.8-3.0 (m, 1H), ~1.8-2.0 (m, 4H), ~1.4-1.6 (m, 4H), ~1.2 (br s, 2H, NH₂).

  • Expected ¹³C NMR (CDCl₃) δ: ~108.5, ~64.2, ~49.0, ~35.0, ~28.0.

Safety and Handling

This compound:

  • Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye damage.[5]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Sodium Triacetoxyborohydride (STAB):

  • Hazards: Flammable solid. In contact with water, it releases flammable gases. Causes serious eye damage.[6]

  • Precautions: Handle under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with water and moisture. Wear appropriate PPE.

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for troubleshooting and process optimization.

Ketalization Mechanism

The acid-catalyzed ketalization proceeds through the following steps:

Ketalization_Mechanism Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H+ Hemiketal Hemiketal Protonated_Ketone->Hemiketal + ROH Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H+ Carbocation Carbocation Protonated_Hemiketal->Carbocation - H2O Protonated_Ketal Protonated Ketal Carbocation->Protonated_Ketal + ROH Ketal Ketal Protonated_Ketal->Ketal - H+ Reductive_Amination_Mechanism Ketone Ketone Iminium_Ion Iminium Ion Ketone->Iminium_Ion + NH3, -H2O Amine Amine Iminium_Ion->Amine [H] from STAB

Simplified mechanism of reductive amination.

The selectivity of STAB arises from the electron-withdrawing acetate groups, which moderate the reactivity of the borohydride, making it a milder reducing agent than sodium borohydride. This allows for the one-pot reaction, as the STAB does not significantly reduce the starting ketone at an appreciable rate. [7]

Conclusion

The large-scale synthesis of this compound is a well-established and scalable process that is crucial for the production of advanced pharmaceutical intermediates. By employing a robust two-stage strategy involving the efficient synthesis of the ketone precursor and a selective reductive amination, this valuable building block can be produced in high yield and purity. Careful control of reaction parameters, particularly during the reductive amination step, is essential for a safe and successful scale-up. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge necessary to confidently produce this important spirocyclic amine for their discovery and development programs.

References

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503545B - Preparation method of 1, 4-cyclohexanedione monoethylene glycol ketal.
  • PrepChem.com. (n.d.). Synthesis of A. 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 1,4-cyclohexanedione monoketal.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115 Handouts. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

experimental procedure for amide coupling with 1,4-Dioxaspiro[4.5]decan-8-amine

[1]

Executive Summary & Chemical Profile

This compound (CAS: 97096-16-7) is a versatile building block used to introduce a cyclohexyl ring with a protected ketone functionality.[1] The amine is located at the 4-position relative to the ketal (often numbered as position 8 in the spiro system).

PropertyData
Molecular Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
Key Functionality Primary Amine (-NH₂), Ethylene Ketal (1,3-Dioxolane)
Solubility Soluble in DCM, DMF, MeOH, THF, Chloroform
Stability Concern Acid Sensitive: The ketal hydrolyzes to a ketone in aqueous acid (pH < 4).[1]
Storage Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic.
Critical Control Point: Ketal Stability

The success of this reaction hinges on pH control . Standard amide coupling workups often involve washing with 1M HCl to remove unreacted amine. This must be avoided. Exposure to aqueous acid will hydrolyze the spiro-ketal to the corresponding 4-aminocyclohexanone derivative, destroying the protecting group [1, 2].

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Recommended for medicinal chemistry discovery (10 mg – 5 g scale). This method utilizes HATU, a high-efficiency coupling agent that operates under basic conditions, ensuring the stability of the acid-sensitive ketal.[1]

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Carboxylic Acid: Target acid substrate (1.0 – 1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask or vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes. Note: Ensure the solution is basic (pH > 8) by spotting on wet pH paper.

  • Coupling Agent: Add HATU (1.1 equiv) in one portion.[1] Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (O-At ester).

  • Amine Addition: Add This compound (1.0 equiv).

    • Tip: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS or TLC (ninhydrin stain for amine consumption).

  • Workup (CRITICAL - Non-Acidic):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: Saturated aqueous NaHCO₃ (removes unreacted acid/HATU byproducts).[1]

    • Wash 2: Water (removes DMF).[1]

    • Wash 3: Brine (saturated NaCl).[1]

    • Do NOT use HCl or Citric Acid washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, typically 0–10% MeOH in DCM).[1]

Protocol B: Scale-Up Alternative (Acid Chloride)

Recommended for >5 g scale or sterically hindered acids. This method avoids expensive coupling reagents but requires strict moisture control.[1]

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Acid Derivative: Acid Chloride (1.1 equiv) OR Carboxylic Acid + Oxalyl Chloride[1]

  • Base: Triethylamine (TEA) (2.5 equiv)[1]

  • Solvent: Anhydrous DCM or THF[1]

Step-by-Step Procedure:

  • Preparation: Dissolve This compound (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to 0°C in an ice bath.

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10–20 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃.

  • Workup: Separate layers. Extract aqueous layer with DCM. Combine organics and dry over Na₂SO₄.

  • Purification: Recrystallization (if solid) or silica gel chromatography.[1]

Reaction Logic & Mechanism

The following diagram illustrates the workflow and the critical decision points to prevent ketal hydrolysis.

AmideCouplingStartStart: this compoundChoiceSelect MethodStart->ChoiceHATUMethod A: HATU/DIPEA(Mild, High Yield)Choice->HATUDiscovery ScaleAcidClMethod B: Acid Chloride/TEA(Scalable, Low Cost)Choice->AcidClLarge ScaleReactionReaction: Amide Bond Formation(Basic Conditions)HATU->ReactionAcidCl->ReactionWorkupWorkup Decision Point(CRITICAL)Reaction->WorkupAcidWashAcid Wash (1M HCl)ERROR: Ketal HydrolysisWorkup->AcidWashAvoid!BaseWashBase Wash (NaHCO3)CORRECT: Ketal IntactWorkup->BaseWashRecommendedByproductByproduct:Deprotected Ketone (Impurity)AcidWash->ByproductProductFinal Product:Amide with Protected KetalBaseWash->Product

Figure 1: Decision tree for amide coupling emphasizing the critical workup step to preserve the ketal protecting group.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Product contains ketone (NMR signal ~2.3-2.5 ppm lost ketal peaks) Acidic workup or acidic starting material.[1]STOP. Switch to NaHCO₃ workup. Ensure starting acid does not contain free mineral acid impurities.
Low Conversion Steric hindrance of the spiro-ring system.[1]Switch to Protocol B (Acid Chloride) or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 50°C.
Emulsion during workup Amphiphilic nature of the amine.Add a small amount of MeOH to the organic layer or filter through Celite before separation.
Starting Amine remains Amine is forming a salt with the carboxylic acid but not coupling.Ensure pH is >9 during reaction. Add more DIPEA. Check quality of HATU (should be white/off-white, not yellow).

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Retrieved from [1]

  • Gervais, C., et al. (2008).[1] Novel 2,4-Dianilinopyrimidine Derivatives, the Preparation Thereof, Their Use as Medicaments. US Patent US20080269170A1. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Amide Synthesis by Acylation: HATU and Acid Chloride Protocols. Retrieved from [1]

  • PubChem. (2025).[1][3] Compound Summary: this compound.[1][2][4][5][6][7] National Library of Medicine. Retrieved from [1]

Strategic Protection of 1,4-Dioxaspiro[4.5]decan-8-amine: Balancing Amine Reactivity and Ketal Stability

[1]

Executive Summary & Strategic Analysis

1,4-Dioxaspiro[4.5]decan-8-amine (CAS: 97096-16-7) is a critical bifunctional building block in medicinal chemistry, serving as a "masked" form of 4-aminocyclohexanone.[1] Its utility lies in the orthogonality between its two functional groups:

  • Primary Amine (C8 position): Highly nucleophilic, basic, and prone to oxidation.[1]

  • Ethylene Ketal (C1/C4 position): A protective group for the ketone, stable to bases and nucleophiles but highly labile to aqueous acids .[1]

The Core Challenge: The standard strategy for amine protection (tert-butoxycarbonyl, Boc ) requires acidic deprotection (TFA or HCl), which directly threatens the integrity of the ketal.[1] If the ketal hydrolyzes prematurely, the resulting ketone can undergo unwanted side reactions (e.g., Schiff base formation with the deprotected amine, polymerization).[1]

This guide details three distinct strategies to navigate this conflict, prioritizing the retention of the ketal moiety.

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) must be dictated by the deprotection conditions required in subsequent steps.

ProtectionStrategyStartStart: this compoundQ1Must the Ketal surviveAmine deprotection?Start->Q1RouteASTRATEGY A: Cbz Group(Benzyl carbamate)Q1->RouteAYes (Standard)RouteBSTRATEGY B: Fmoc Group(Fluorenylmethoxycarbonyl)Q1->RouteBYes (No H2 allowed)RouteCSTRATEGY C: Boc Group(tert-Butoxycarbonyl)Q1->RouteCNo (Or Ketal hydrolysis desired)CondADeprotection:H2 / Pd-C (Hydrogenolysis)Neutral conditionsRouteA->CondACondBDeprotection:Piperidine / DBU (Base)No Acid ExposureRouteB->CondBCondCDeprotection:Anhydrous HCl or TMSI(High Risk to Ketal)RouteC->CondC

Figure 1: Decision tree for selecting an amine protecting group based on ketal stability requirements.

Strategy A: Cbz Protection (The "Gold Standard")[1]

Rationale: The Carboxybenzyl (Cbz) group is the superior choice for this molecule.[1] It is installed under basic conditions (stable ketal) and removed via catalytic hydrogenolysis (neutral conditions, stable ketal).[1] This route guarantees the integrity of the spiro-ketal ring throughout the sequence.

Protocol 1: Cbz Installation

Reagents: Benzyl chloroformate (Cbz-Cl),


1
  • Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 equiv, 10 mmol) in a mixture of THF (30 mL) and Water (30 mL).

  • Basification: Add

    
     (2.0 equiv) and cool the mixture to 0°C in an ice bath.
    
    • Note: If starting with the HCl salt of the amine, increase base to 3.0 equiv to neutralize the salt first.

  • Addition: Dropwise add Benzyl chloroformate (1.1 equiv) over 15 minutes. Vigorous stirring is essential as the reaction is biphasic.

  • Reaction: Warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes; stain with Ninhydrin).[1]

  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with EtOAc (3 x 50 mL).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from EtOAc/Hexanes or flash chromatography.

    • Yield Expectation: >90%.[1][2][3][4]

Protocol 2: Cbz Deprotection (Ketal-Safe)

Reagents:

1
  • Dissolve the Cbz-protected amine in MeOH (0.1 M concentration).[1]

  • Add 10 wt% of Pd/C catalyst (carefully, under Argon flow to prevent ignition).[1]

  • Purge flask with

    
     (balloon pressure) and stir at RT for 2–4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Result: Quantitative yield of free amine with the ketal intact .

Strategy B: Fmoc Protection (Base-Labile Route)[1]

Rationale: If the molecule contains other reducible groups (alkenes, benzyl ethers) that preclude hydrogenation, Fmoc is the alternative.[1] Fmoc is removed with secondary amines (piperidine), conditions under which the ketal is perfectly stable.[1]

Protocol 3: Fmoc Installation

Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

1
  • Dissolution: Dissolve the amine (10 mmol) in 1:1 Dioxane/Water (50 mL).

  • Buffering: Add

    
     (2.0 equiv).[1]
    
  • Reaction: Add Fmoc-OSu (1.1 equiv) in one portion. Stir at RT for 4–8 hours.[1]

    • Observation: A white precipitate often forms (the protected product).[1]

  • Workup: Acidify carefully to pH 4–5 with 1M HCl (do not go lower, or ketal will hydrolyze), or simply dilute with water and extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc). Fmoc derivatives are UV active, making detection easy.[1]

Strategy C: Boc Protection (The "High Risk" Route)[1]

Rationale: Boc is cheap and atom-economical, but deprotection usually requires TFA.[1] Aqueous TFA will destroy the ketal immediately. Use this route only if you plan to use specialized anhydrous deprotection or if you intend to hydrolyze the ketal to the ketone simultaneously.

Protocol 4: Boc Installation (Standard)

Reagents:


1
  • Dissolve amine (10 mmol) in DCM (50 mL).

  • Add

    
     (1.5 equiv).[1]
    
  • Add

    
     (1.1 equiv).[1] Stir at RT for 2 hours.
    
  • Wash with 5% citric acid (rapidly), saturated

    
    , and brine.
    
  • Critical Check: Verify the ketal signals in

    
     NMR (multiplet at 
    
    
    3.90–4.00 ppm).
Protocol 5: Anhydrous Boc Deprotection (Ketal Survival Attempt)

Warning: This protocol minimizes ketal loss but does not guarantee 100% retention.[1]

Reagents: 4M HCl in Dioxane (Anhydrous), or TMSI (Trimethylsilyl iodide).[1]

  • Setup: Ensure all glassware is oven-dried. Moisture is the enemy.[1]

  • Reaction: Dissolve Boc-amine in dry DCM. Cool to 0°C.[1][3][5]

  • Acid Addition: Add 4M HCl in Dioxane (5 equiv). Stir at 0°C.[1][3][5]

    • Mechanism:[1][6][7][8][9][10] The N-Boc cleaves to release isobutylene and

      
      .[1] The amine forms an HCl salt, which precipitates.[1]
      
  • Isolation (No Water):

    • Do not quench with water.[1]

    • Evaporate volatiles under high vacuum.[1]

    • Triturate the solid with dry ether to remove residual acid.[1]

  • Neutralization: If the free base is needed, use basic resin (Amberlyst A-21) in MeOH, rather than aqueous extraction.[1]

Comparative Data & Troubleshooting

Stability Profile Table
ConditionAmine (Free)Ketal (1,4-Dioxaspiro)Recommended PG
Aqueous HCl / TFA ProtonatedHydrolyzed (Ketone) None (Avoid)
Anhydrous HCl ProtonatedStable (mostly)Boc
NaOH / KOH StableStableCbz, Boc
Piperidine StableStableFmoc

/ Pd-C
StableStableCbz
Troubleshooting: Detecting Ketal Hydrolysis

If the ketal is lost, the molecule reverts to 4-aminocyclohexanone . Use

  • Intact Ketal: Look for a tight 4H singlet or multiplet at 3.90 – 4.00 ppm (ethylene bridge protons).[1]

  • Hydrolyzed Ketone: The 3.9 ppm signal disappears.[1] New multiplets appear for the

    
    -protons of the ketone near 2.3 – 2.5 ppm .
    

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1][3] John Wiley & Sons.[1] (The definitive guide on functional group stability). [1]

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information (2025).[1] PubChem Database. [Link][1]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 2020, 10, 23565-23570.[1] (Describes anhydrous conditions suitable for acid-sensitive substrates). [Link]

  • Cbz-Protected Amino Groups: Protocols and Stability . Organic Chemistry Portal. (Detailed methodologies for Carboxybenzyl protection). [Link]

analytical methods for monitoring 1,4-Dioxaspiro[4.5]decan-8-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Analytical Strategies for 1,4-Dioxaspiro[4.5]decan-8-amine

Part 1: Introduction & Analytical Architecture

The Molecule & The Challenge this compound (CAS: 97096-16-7) is a critical bifunctional building block in medicinal chemistry, often used to introduce a masked ketone functionality into piperidine or cyclohexane scaffolds.[1] However, its analysis presents a "Triad of Analytical Challenges" that renders standard generic protocols ineffective.

The Analytical Triad:

  • Chromophoric Silence: The molecule is entirely aliphatic. It lacks the conjugated

    
    -systems required for standard UV detection (HPLC-UV at 254 nm is useless).
    
  • Acid Lability: The 1,3-dioxolane (ketal) protecting group is sensitive to aqueous acid. Standard LC-MS mobile phases (0.1% Formic Acid) can catalyze on-column hydrolysis, creating ghost peaks of the deprotected ketone (1,4-cyclohexanedione mono-derivative).[1]

  • Amine Basicity: The primary amine (

    
    ) interacts strongly with residual silanols on standard silica columns, leading to severe peak tailing and poor resolution.
    

Part 2: Analytical Decision Matrix

Before selecting a protocol, researchers must evaluate their available instrumentation and the specific phase of development (Reaction Monitoring vs. Final Purity).

AnalyticalMatrix Start Start: Define Objective Chromophore Does Analyte have UV Chromophore? Start->Chromophore MS_Avail Is LC-MS Available? Chromophore->MS_Avail No Method_A Method A: High pH LC-MS (Recommended) Chromophore->Method_A No (Aliphatic) Quant Quantification Required? MS_Avail->Quant No MS_Avail->Method_A Yes Method_B Method B: CAD/ELSD (Universal Detection) Quant->Method_B Yes (No Standards) Method_C Method C: Derivatization (HPLC-UV) Quant->Method_C Yes (UV Only) Method_D Method D: GC-FID (Volatile Impurities) Method_A->Method_D Orthogonal Check

Figure 1: Analytical Decision Matrix. Selection of method based on instrumentation and detection limits.

Part 3: Recommended Protocols

Method A: High-pH LC-MS (The "Golden" Protocol)

Best for: Reaction monitoring, impurity profiling, and preventing ketal hydrolysis.[1]

Scientific Rationale: Standard acidic mobile phases (0.1% Formic Acid, pH ~2.7) risk hydrolyzing the ketal during the run.[2] Furthermore, at acidic pH, the amine is protonated (


), leading to secondary interactions with the stationary phase.[1] By operating at pH 10 , we keep the amine neutral (improving peak shape) and the ketal stable.

Instrument Parameters:

  • System: UHPLC or HPLC coupled to SQ/TQ Mass Spectrometer.

  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18), 2.1 x 50 mm, 2.5 µm.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Strategy:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min) %A %B Curve
0.00 95 5 Initial
0.50 95 5 Hold
4.00 5 95 Linear
5.00 5 95 Wash

| 5.10 | 95 | 5 | Re-equilibrate |[1]

Detection:

  • MS Source: ESI Positive (+).

  • Scan Range: 100–500 m/z.

  • Key Ion: [M+H]+ = 158.1. Note: Watch for 114.1 m/z (loss of ethylene glycol ketal) which indicates in-source fragmentation or hydrolysis.

Method B: Charged Aerosol Detection (CAD) / ELSD

Best for: Quantifying intermediates without reference standards.

Scientific Rationale: Since the amine lacks a chromophore, UV quantification is impossible without derivatization. CAD and ELSD provide a response roughly proportional to mass, allowing for "relative %" purity estimation of the amine against other non-UV active reagents.

Protocol:

  • Mobile Phase: Use Volatile buffers only. 10 mM Ammonium Acetate (pH 6.5) or Ammonium Formate. Avoid Phosphate buffers.

  • Nebulizer Temp: 35°C (Low temperature prevents evaporation of the semi-volatile amine).

  • Gas Pressure: 3.5 bar (Nitrogen).

Method C: Pre-Column Derivatization (HPLC-UV)

Best for: Labs limited to standard HPLC-UV equipment.

Scientific Rationale: Reacting the "invisible" aliphatic amine with a chromophore-tag (Benzoyl Chloride or FMOC-Cl) creates a UV-active derivative detectable at 254 nm.

Derivatization Workflow:

  • Sample: Take 50 µL of reaction mixture.

  • Base: Add 100 µL saturated

    
     (aq).
    
  • Reagent: Add 50 µL Benzoyl Chloride (10% in MeCN).

  • Incubate: Vortex and let stand for 5 mins at RT.

  • Quench: Add 50 µL 1M amine (e.g., Glycine) or simply dilute with 500 µL MeCN/Water (1:1).

  • Analyze: Inject onto standard C18 HPLC-UV (254 nm). The product will be the N-benzoyl amide (Neutral, stable, UV active).[1]

Part 4: Reaction Monitoring & Sampling Logic

Monitoring reactions involving this amine requires a specific quenching strategy to prevent "false positives" of degradation.

SamplingWorkflow cluster_warning Stability Warning Reactor Reaction Mixture (Amine + Reagents) Sample Take Aliquot (20 µL) Reactor->Sample Quench Quench Step CRITICAL: Do NOT use Acid Sample->Quench Immediate Prep Dilution Solvent MeCN:Water (High pH) Quench->Prep Stabilize Warning Avoid acidic diluents (e.g., 0.1% TFA). Ketal hydrolysis occurs < pH 4. Quench->Warning Inject Inject LC-MS (Method A) Prep->Inject

Figure 2: Sample Preparation Workflow emphasizing pH control to preserve the ketal moiety.

Part 5: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Secondary silanol interactions due to protonated amine.Switch to High pH (pH 10) mobile phase or add 0.1% Triethylamine (TEA) as a modifier.
Ghost Peak (M-44) Hydrolysis of the ketal group (Loss of

).
Check sample diluent pH.[3] Ensure autosampler temperature is < 10°C. Remove acid from mobile phase.
Low Sensitivity (LC-MS) Poor ionization or ion suppression.The amine ionizes well in ESI(+). Check for ion suppression from reaction solvents (e.g., DMF, DMSO).[1] Divert flow to waste for the first 1 min.
Double Peaks Rotamers (if amide formed) or partial hydrolysis.If derivatized (Method C), rotamers are possible. Run column hotter (50°C) to coalesce.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Ketal stability/acid lability).
  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes, providing field-proven insights and validated protocols to enhance your synthetic success.

Introduction to the Synthesis

The synthesis of this compound is a common sequence in medicinal chemistry, often starting from 1,4-cyclohexanedione monoethylene ketal (or 1,4-dioxaspiro[4.5]decan-8-one). The typical route involves the conversion of the ketone to an intermediate, such as an oxime or a nitrile, followed by a reduction to the target primary amine. While seemingly straightforward, each step is prone to specific side reactions that can complicate the reaction progress, reduce yield, and make purification challenging.

This guide provides a structured troubleshooting framework in a question-and-answer format to address the most pressing issues you may face.

Troubleshooting Guide: Common Issues and Solutions

Section 1: Ketal Instability and Hydrolysis

Question 1: I'm observing the formation of 1,4-cyclohexanedione as a major impurity in my reaction mixture. What is causing this, and how can I prevent it?

Answer: The presence of 1,4-cyclohexanedione indicates the hydrolysis of the ethylene ketal protecting group of your starting material, 1,4-dioxaspiro[4.5]decan-8-one, or the product amine. This is a classic acid-catalyzed reaction.

Causality: The ethylene ketal is a protecting group for the ketone. It is stable under basic and neutral conditions but is labile to acid. The presence of even trace amounts of acid (aqueous or protic) can catalyze the hydrolysis, regenerating the ketone. This is particularly problematic in subsequent steps like reductive amination where acidic conditions might be employed (e.g., using NaBH₃CN at acidic pH).

Preventative Measures & Protocol:

  • Strict pH Control: Ensure all reaction and workup steps are conducted under neutral or basic conditions. If an acidic reagent is necessary, consider alternatives or carefully buffer the reaction mixture.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis. Dry your solvents using standard techniques (e.g., molecular sieves, distillation).

  • Reagent Choice: When performing reductive amination, opt for conditions that do not require low pH. For example, using ammonia with a reducing agent like H₂/Raney Nickel or Lithium Aluminum Hydride (LiAlH₄) avoids acidic conditions.

Validated Protocol: Reductive Amination under Neutral/Basic Conditions

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol (0.2 M), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imine in situ.

  • Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

Section 2: Incomplete Reduction and Intermediate Isolation

Question 2: My reduction of 1,4-dioxaspiro[4.5]decan-8-one oxime is sluggish, and I'm isolating a mixture of starting material, the oxime, and the desired amine. How can I drive the reaction to completion?

Answer: Incomplete reduction of the oxime is a common issue, often stemming from catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions. The oxime itself can be quite stable.

Causality: The reduction of an oxime to a primary amine is a demanding transformation. Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) can be hampered by catalyst poisoning from trace impurities or by the catalyst's quality. Chemical reductants like LiAlH₄ or NaBH₄/Lewis acid require specific conditions to be effective.

Troubleshooting Workflow:

G start Incomplete Oxime Reduction check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_reductant Verify Reductant Stoichiometry & Quality start->check_reductant check_conditions Assess Reaction Conditions (T, P, Solvent) start->check_conditions increase_loading Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->increase_loading increase_reductant Increase Equivalents of Reductant check_reductant->increase_reductant modify_conditions Increase Temperature/Pressure or Change Solvent check_conditions->modify_conditions complete Reaction Complete increase_loading->complete increase_reductant->complete switch_method Switch Reduction Method (e.g., LiAlH4) modify_conditions->switch_method If still incomplete modify_conditions->complete switch_method->complete

Caption: Troubleshooting workflow for incomplete oxime reduction.

Optimized Protocol: Catalytic Hydrogenation of Oxime

  • Prepare a solution of 1,4-dioxaspiro[4.5]decan-8-one oxime (1.0 eq) in ethanol or methanol (0.1-0.2 M).

  • Add Raney Nickel (approx. 50% slurry in water, ~0.5 eq by weight) or 10% Palladium on Carbon (10 mol%).

  • Pressurize a hydrogenation vessel with hydrogen gas (50-100 psi).

  • Heat the reaction to 40-50 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider carefully filtering the mixture through Celite (under an inert atmosphere if using Raney Ni) and adding fresh catalyst.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the catalyst through a pad of Celite, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

Section 3: Formation of Secondary Amine and Other Byproducts

Question 3: During my reductive amination, I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is a secondary amine. Why does this happen?

Answer: The formation of the secondary amine, bis(1,4-dioxaspiro[4.5]decan-8-yl)amine, is a well-known side reaction in reductive amination.

Causality: This byproduct arises when the initially formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone (or the intermediate imine). This forms a new iminium ion, which is then reduced to the secondary amine. This pathway is favored by a high concentration of the primary amine product and the ketone starting material.

Mitigation Strategies:

  • High Concentration of Ammonia: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures that the ketone is more likely to react with ammonia than with the product amine.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly helps to keep the concentration of the primary amine product low at any given time, disfavoring the side reaction.

  • Control of Stoichiometry: Ensure the ketone is the limiting reagent.

Visualizing the Competing Pathways:

G cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway ketone 1,4-Dioxaspiro[4.5]decan-8-one secondary_amine Secondary Amine (Byproduct) ketone->secondary_amine + Primary Amine, + [H] imine Imine Intermediate ketone->imine + NH3 ammonia Ammonia (NH3) primary_amine Primary Amine (Product) imine->primary_amine + [H]

Caption: Competing reaction pathways in reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final this compound product?

A1: Purification can be challenging due to the basic and polar nature of the amine.

  • Acid-Base Extraction: A classic and effective method. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane). Extract with aqueous acid (e.g., 1M HCl). The amine will move to the aqueous phase as the ammonium salt. Wash the aqueous layer with the organic solvent to remove non-basic impurities. Then, basify the aqueous layer with a strong base (e.g., NaOH, KOH) to pH > 12 and extract the free amine back into an organic solvent. Dry and concentrate to get the purified product.

  • Column Chromatography: Silica gel can be used, but it must be pre-treated with a base to prevent streaking and irreversible binding of the amine. A common mobile phase is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 90:9:1).

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.

Q2: I am considering a Gabriel synthesis or a Leuckart reaction. Are these viable alternatives?

A2: Yes, they are viable but come with their own sets of challenges.

  • Gabriel Synthesis: This route involves reacting 1,4-dioxaspiro[4.5]decan-8-yl bromide (or tosylate) with potassium phthalimide, followed by hydrazinolysis. It is an excellent method for producing a clean primary amine, avoiding over-alkylation issues. However, it adds two steps to the synthesis (halide/tosylate formation and deprotection).

  • Leuckart-Wallach Reaction: This involves heating the ketone with formamide or ammonium formate. It is a one-pot method but often requires high temperatures and can produce formylated amine byproducts that require a separate hydrolysis step. Yields can be variable.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques is essential for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The ¹H NMR should show characteristic peaks for the ethylenedioxy protons (a singlet around 3.9 ppm) and the cyclohexane ring protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities.

  • Infrared (IR) Spectroscopy: Should show N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.

Quantitative Data Summary

ParameterReductive Amination (NaBH₄)Catalytic Hydrogenation (H₂/Raney Ni)Gabriel Synthesis
Typical Yield 60-80%75-95%70-85% (over 2 steps)
Key Byproducts Secondary amine, starting ketoneStarting oxime (incomplete rxn)None related to amine formation
Reaction Temp. 0 °C to RT40-50 °CVaries (50-150 °C)
Pressure Atmospheric50-100 psiAtmospheric
Primary Advantage Mild conditions, common reagentsHigh yield, clean productExclusively primary amine
Primary Disadvantage Secondary amine formationRequires specialized pressure equipmentMulti-step, harsh deprotection

References

  • Reductive Amination: "Reductive Amination of Aldehydes and Ketones" - Organic Reactions, Vol. 59. (This is a comprehensive review of the topic, often cited in synthetic procedures). A representative procedure can be found in various sources online.
  • Ketal Hydrolysis: "Greene's Protective Groups in Organic Synthesis" - Wiley. (This textbook is the authoritative source on the stability and lability of protecting groups like ketals).
  • Gabriel Synthesis: "The Gabriel Synthesis of Primary Amines" - Chemical Reviews. (Provides a detailed overview of the mechanism and scope of this reaction).
  • Leuckart Reaction: "The Leuckart Reaction" - Organic Reactions, Vol. 5. (A classic review of this synthetic method).

stability issues of 1,4-Dioxaspiro[4.5]decan-8-amine in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Stability Protocols & Troubleshooting Guide[1][2]

Core Chemical Logic: The Stability Paradox

To successfully handle 1,4-Dioxaspiro[4.5]decan-8-amine , you must navigate a functional group conflict.[1][2] This molecule contains two reactive centers with opposing stability profiles:

  • The Amine (Position 8): A primary amine that is basic (

    
     for the conjugate acid).[1] It requires acidic  conditions to form stable salts but is prone to oxidation and carbamate formation (reaction with atmospheric 
    
    
    
    ) in its free base form.[1]
  • The Ketal (Position 1): A 1,3-dioxolane protecting group.[1][3] It is robust in basic conditions but thermodynamically unstable in aqueous acidic environments (

    
    ), where it hydrolyzes back to the ketone (1,4-cyclohexanedione derivative).[1]
    

The Critical Failure Mode: Researchers often treat this molecule like a standard amine, using aqueous HCl for extraction or LC-MS mobile phases containing formic acid. This triggers the "Hidden Hydrolysis" mechanism, destroying the spiro-ring system.

Mechanism of Failure (Acid-Catalyzed Hydrolysis)

The following pathway illustrates how trace acid and moisture destroy the molecule:

HydrolysisMechanism Start 1,4-Dioxaspiro [4.5]decan-8-amine (Intact Ketal) Inter Oxocarbenium Intermediate Start->Inter Protonation Acid H+ / H2O (Trigger) Acid->Inter Hemiacetal Hemiacetal (Transient) Inter->Hemiacetal + H2O Product 4-Aminocyclohexanone (Degraded Ketone) Hemiacetal->Product Ring Opening Byproduct Ethylene Glycol Hemiacetal->Byproduct

Figure 1: The acid-catalyzed hydrolysis pathway.[1] Note that this reaction is reversible but heavily favors the ketone product in the presence of excess water.

Troubleshooting Modules

Scenario A: "My LC-MS shows two peaks or the wrong mass."

Diagnosis: On-Column Hydrolysis.[1] Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3).[1] While the amine protonates (improving ionization), the acidic environment degrades the ketal during the run. The second peak is often the deprotected ketone (


).[1]

Corrective Protocol: High pH Method Switch to a basic mobile phase to suppress hydrolysis while maintaining amine ionization.[1]

ParameterStandard (AVOID)Recommended (USE)
Mobile Phase A Water + 0.1% Formic AcidWater + 10mM

(pH 8.[1]0)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile (100%)
Column C18 StandardC18 High-pH Stable (e.g., XBridge, Gemini)
Result Ketal degradation peaksSingle intact peak
Scenario B: "The product disappeared during acid-base extraction."

Diagnosis: Aqueous Acid Lysis.[1][4] A common purification trick for amines is to extract them into aqueous HCl, wash the organics, and then basify. Do not do this. The moment the ketal hits aqueous HCl, it begins to hydrolyze.

Corrective Protocol: Cold Phosphate Extraction If you must remove non-basic impurities, use a buffered system rather than a strong acid.[1]

  • Dilution: Dissolve crude mixture in EtOAc or DCM.

  • Wash: Wash with cold 0.5 M Citrate Buffer (pH 4.5 - 5.0) or dilute

    
    .[1]
    
    • Note: Avoid pH < 4.[1]0. Work quickly and keep cold (

      
      ).
      
  • Drying: Immediately dry organic layer over

    
     containing 1% 
    
    
    
    (solid) to neutralize trace acidity.[1]
Scenario C: "The HCl salt turned into a sticky gum."

Diagnosis: Hygroscopic Hydrolysis. this compound hydrochloride is extremely hygroscopic.[1] Once it pulls water from the air, the acidic proton on the ammonium group (


) catalyzes the hydrolysis of the ketal in the "solid" state (which is actually a concentrated acidic solution).

Corrective Protocol: Anhydrous Salt Formation If a salt is required for stability, use anhydrous conditions strictly.[1]

  • Dissolution: Dissolve free amine in anhydrous

    
     or Dioxane.[1]
    
  • Acid Addition: Add 4M HCl in Dioxane dropwise under Nitrogen. Do not use aqueous HCl.[5]

  • Precipitation: The salt should precipitate.[1] Filter under inert atmosphere.

  • Alternative: Consider the Oxalate or Fumarate salt.[1] These organic acids are less aggressive than HCl and often form non-hygroscopic crystals that preserve the ketal better.

Decision Tree: Processing & Storage

Use this logic flow to determine the safe handling of your sample.

HandlingLogic Start Sample: 1,4-Dioxaspiro [4.5]decan-8-amine State Current State? Start->State Crude Crude Reaction Mix State->Crude Synthesis Complete Pure Purified Free Amine State->Pure Already Isolated Q_Purify Needs Purification? Crude->Q_Purify Action_Store Storage Required Pure->Action_Store Action_Flash Flash Chromatography (1% Et3N in Eluent) Q_Purify->Action_Flash Yes (Silica is Acidic!) Action_Flash->Pure Store_Short Short Term (<1 week): Store as Free Amine -20°C, Argon Action_Store->Store_Short Immediate Use Store_Long Long Term (>1 month): Form Oxalate Salt Store Desiccated Action_Store->Store_Long Banking

Figure 2: Workflow for purification and storage.[1] Note the requirement for Triethylamine (Et3N) during chromatography to neutralize silica acidity.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography? A: Yes, but standard silica is slightly acidic (pH 6-6.5).[1] You must pretreat the column with 1-2% Triethylamine (


) in your mobile phase to neutralize active sites.[1] Failure to do this may result in "streaking" or partial hydrolysis on the column [1].

Q: Why does my NMR show a peak at ~2.3 ppm instead of the ketal multiplet? A: If you see a triplet/multiplet appearing around 2.3-2.5 ppm and the loss of the sharp ethylene bridge signal at ~3.94 ppm, you have hydrolyzed the ring. The signal at 2.3 ppm corresponds to the


-protons of the resulting cyclohexanone [2].

Q: Is the free amine stable in DMSO? A: Yes, but DMSO is hygroscopic. If the DMSO is wet and the solution stands for weeks, hydrolysis can occur. Store DMSO stocks at -20°C or -80°C.[1]

Q: I need to perform a reductive amination on the amine. Will the conditions break the ketal? A: Standard reductive amination (


 / DCE) is generally safe because it is weakly acidic (acetic acid).[1] However, avoid strong acid catalysts like 

or sulfuric acid. Ensure the reaction is quenched with base (

) immediately upon completion [3].[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (See Chapter on Protection for the Carbonyl Group: 1,3-Dioxolanes).[1] [1]

  • BenchChem Technical Data. (2025). This compound Properties and Spectra.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] (Establishes mild conditions compatible with acetals).

  • PubChem. (2025).[1] Compound Summary: this compound.[1][2] National Library of Medicine.

Sources

preventing byproduct formation in 1,4-Dioxaspiro[4.5]decan-8-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-amine Synthesis

Executive Summary

The synthesis of This compound (also known as 4-aminocyclohexanone ethylene ketal) presents a classic chemoselectivity challenge. The primary objective is to install the amine functionality at position 8 while preserving the acid-labile ethylene ketal protecting group at position 1 (spiro-C5). Failure to control reaction parameters typically results in two major byproducts: hydrolyzed diketones (loss of protecting group) and secondary amine dimers (over-alkylation).

This guide provides field-proven troubleshooting strategies and validated protocols to maximize yield and purity.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Protecting Group Stability (Ketal Hydrolysis)

Q: I am observing the formation of 4-aminocyclohexanone or polymerization products. Why is the ketal hydrolyzing?

A: The ethylene ketal moiety is sensitive to aqueous acid. Hydrolysis typically occurs if the pH drops below 4.0 during the reaction or workup.

  • Root Cause 1: Reaction pH. Reductive amination often uses acetic acid as a catalyst. If the concentration of acetic acid is too high (>10% v/v) or if a strong acid (HCl) is used to generate the ammonium salt in situ, the ketal will degrade.

  • Root Cause 2: Workup Conditions. Standard amine workups often involve an "acid wash" to remove non-basic impurities. This step is fatal to this specific ketal.

  • Corrective Action:

    • Buffer the Reaction: Use Ammonium Acetate (NH₄OAc) rather than Ammonium Chloride/HCl. NH₄OAc provides the necessary proton source for imine formation without dropping the pH to dangerous levels (maintains pH ~5–6).

    • Modify Workup: Avoid acidic aqueous washes entirely. Partition the reaction mixture between an organic solvent (DCM or EtOAc) and a basic aqueous solution (sat. NaHCO₃ or 1M NaOH) immediately.

Category 2: Preventing Dimerization (Secondary Amines)

Q: My LC-MS shows a significant peak with Mass = [2 x Target - NH3]. How do I prevent secondary amine formation?

A: This "dimer" forms when the newly synthesized primary amine reacts with unreacted starting ketone. This is a competitive reaction inherent to direct reductive amination.

  • Mechanism: Primary Amine Product + Ketone → Secondary Imine → Secondary Amine.[1]

  • Corrective Action 1 (Stoichiometry): In direct reductive amination, use a massive excess of the ammonia source (10–15 equivalents of NH₄OAc). This statistically favors the attack of ammonia over the product amine.

  • Corrective Action 2 (Stepwise Approach): Switch to the Oxime Route (Method B below). By converting all ketone to the oxime before introducing the reducing agent, you eliminate the free ketone available for dimerization. This is the gold standard for high purity.

Category 3: Incomplete Conversion

Q: I still see starting material despite adding excess reducing agent.

A: This often indicates inefficient imine formation due to water accumulation.

  • Root Cause: Imine formation is an equilibrium process that releases water. Excess water pushes the equilibrium back to the ketone.

  • Corrective Action: Add molecular sieves (3Å or 4Å) to the reaction vessel to scavenge water in situ. Alternatively, use Titanium(IV) isopropoxide as a Lewis acid/water scavenger (though this requires careful quenching to avoid emulsion).

Part 2: Validated Experimental Protocols

Method A: The "Oxime Route" (High Purity Recommended)

Best for: High purity requirements, avoiding dimerization.

Step 1: Oxime Formation

  • Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in Ethanol (0.5 M).

  • Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq). Note: NaOAc buffers the HCl released, protecting the ketal.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄; oxime is more polar than ketone).

  • Workup: Concentrate EtOH. Add water and extract with EtOAc.[2] Wash with brine, dry (Na₂SO₄), and concentrate.[2] The crude oxime is usually pure enough for reduction.

Step 2: Catalytic Reduction

  • Dissolve crude oxime in Methanol (0.2 M).

  • Add Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C (10 wt%). Caution: Raney Ni is pyrophoric.

  • Hydrogenate at 40–50 psi H₂ at room temperature for 12 hours.

    • Alternative (Chemical Reduction): If an autoclave is unavailable, use Zn dust (5 eq) and Ammonium Formate (5 eq) in Methanol at reflux [1].

  • Filter through Celite to remove catalyst.

  • Concentrate to yield the amine.[2]

Method B: Direct Reductive Amination (High Throughput)

Best for: Speed, tolerance of minor impurities.

  • Reagents: Mix 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and Ammonium Acetate (15.0 eq) in Methanol.

  • Add Molecular Sieves (3Å, activated). Stir for 30 mins to allow imine equilibrium.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) (1.2 eq).

    • Why NaBH₃CN? It is less aggressive than NaBH₄ and will not reduce the ketone, only the protonated imine.

  • Stir at room temperature for 16 hours.

  • Quench: Carefully add sat. NaHCO₃ (gas evolution).

  • Extraction: Extract with DCM (3x). The aqueous layer must be basic (pH > 10) to ensure the amine is in the organic phase.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. The Green path is desired. Red paths lead to byproducts.

ReactionPathways Ketone Starting Ketone (1,4-Dioxaspiro[4.5]decan-8-one) Imine Intermediate Imine Ketone->Imine + NH3 / NH4OAc (- H2O) FreeKetone Hydrolyzed Ketone (1,4-Cyclohexanedione deriv.) Ketone->FreeKetone Acidic pH (<4.0) Ketal Hydrolysis Amine Target Amine (this compound) Imine->Amine Reduction (NaBH3CN or H2/Cat) Dimer Secondary Amine (Dimer) Amine->Dimer + Ketone (Over-alkylation)

Caption: Competitive reaction pathways. High ammonia equivalents suppress the Dimer path; pH control (>5) suppresses the Hydrolysis path.

Part 4: Quantitative Data & Specifications

ParameterSpecification / RecommendationReason
Reaction pH 5.5 – 6.5 Prevents ketal hydrolysis (occurs at pH < 4).
Ammonia Equivalents > 10 eq (Method B)Suppresses dimerization by outcompeting the product amine.
Reducing Agent NaBH₃CN or STAB Selective for imine over ketone; mild enough for ketals.
Workup pH > 10 (Basic) Ensures amine is deprotonated (free base) for extraction.
Storage Under N₂, < 4°C Amines absorb CO₂ from air (carbamates); ketals are hygroscopic.

References

  • Abdel-Magid, A. F., & Carson, K. G. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kotha, S., & Goyal, D. (2015). Synthesis of this compound derivatives via oxime reduction.[2] Tetrahedron Letters, 56(23), 3023-3027. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter on 1,3-Dioxolanes for stability data). Link

Sources

Technical Support Center: Catalytic Synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reductive Amination & Catalytic Hydrogenation Protocols Target Molecule: 1,4-Dioxaspiro[4.5]decan-8-amine (CAS: 22013-33-8)

Core Reaction Overview

The synthesis of This compound is primarily achieved via the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one .[1][2] This transformation requires a delicate balance between promoting imine formation and preventing the acid-catalyzed hydrolysis of the acetal (ketal) protecting group.

Reaction Pathway Visualization

ReactionPathway Ketone 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine + NH3 / NH4OAc - H2O SideProduct 1,4-Cyclohexanedione (Hydrolysis Product) Ketone->SideProduct H+ / H2O (Ketal Failure) Amine This compound (Target) Imine->Amine Reduction (Hydride or H2/Cat) Imine->SideProduct H+ / H2O

Figure 1: The primary synthetic pathway involves imine formation followed by reduction.[2] The critical failure mode is the acid-catalyzed deprotection of the ketal to form 1,4-cyclohexanedione.

Catalyst Selection & Efficiency Matrix

The choice of catalyst dictates the reaction mechanism (heterogeneous vs. homogeneous) and the diastereomeric ratio (dr) of the product.

Comparative Analysis of Catalytic Systems
Catalyst / ReagentTypePrimary MechanismStereoselectivity (Cis:Trans)Risk Profile
Rh/C (5%) HeterogeneousHaptophilic Surface AdsorptionHigh Cis (Kinetic Control)High cost; sensitive to poisoning by amines.
Pd/C (10%) HeterogeneousSurface HydrogenationMixed / Trans (Thermodynamic)Lower selectivity; often requires high pressure.
NaBH(OAc)₃ (STAB) Hydride DonorDirect Hydride TransferThermodynamic (Equatorial/Trans)Stoichiometric waste; requires acid promoter (AcOH).
NaBH₃CN Hydride DonorDirect Hydride TransferMixed High toxicity (HCN risk); requires pH monitoring.
Expert Insight: The "Haptophilic" Effect

When using Rhodium (Rh) catalysts, the oxygen atoms in the dioxolane ring can coordinate to the metal surface. This "haptophilic" interaction directs the hydrogen addition to the same face as the oxygen ring, favoring the cis-isomer (axial amine) kinetically. Conversely, Palladium (Pd) and hydride reagents typically favor the thermodynamically more stable trans-isomer (equatorial amine) [1, 2].

Troubleshooting Guide (FAQ)

Issue 1: Ketal Hydrolysis (Loss of Protecting Group)

Symptom: Appearance of 1,4-cyclohexanedione or polymeric byproducts in LCMS. Root Cause: The reaction medium is too acidic. While acid (e.g., Acetic Acid) catalyzes imine formation, pH < 4.0 hydrolyzes the dioxolane ring. Corrective Action:

  • Buffer the System: If using NaBH₃CN, maintain pH 6.0–7.0 using an acetate buffer.

  • Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB does not require external acid to activate the ketone, significantly reducing hydrolysis risk [3].

  • Water Scavenging: Add molecular sieves (4Å) or MgSO₄ to the imine formation step to remove water, shifting equilibrium toward the imine and preventing hydrolysis.

Issue 2: Low Conversion / Stalled Reaction

Symptom: Starting ketone remains after 24 hours. Root Cause: Incomplete imine formation or catalyst poisoning. Corrective Action:

  • Two-Step Protocol: Do not mix everything at once. Stir the Ketone + Amine source (e.g., Benzylamine or Ammonium Acetate) for 2–4 hours before adding the reducing agent.

  • Catalyst Loading: Primary amines can poison heterogeneous catalysts (Pd/Rh). Increase catalyst loading to 10 mol% or use a flow reactor to minimize catalyst-product contact time.

Issue 3: Stereochemical Drift (Wrong Isomer)

Symptom: Target requires cis-amine, but trans is dominant (or vice versa). Root Cause: Thermodynamic equilibration. Corrective Action:

  • For Cis-Dominance: Use Rh/Al₂O₃ or Rh/C in a non-polar solvent (THF or Hexane). Low temperature (0°C to RT) favors the kinetic product.

  • For Trans-Dominance: Use NaBH(OAc)₃ in DCE at room temperature. The bulky hydride approaches from the less hindered face, placing the amine in the equatorial (trans) position.

Stereoselectivity Decision Tree

Use this logic flow to select the correct experimental conditions based on your required diastereomer.

Stereochemistry Start Required Isomer? Cis Cis-Isomer (Axial Amine) Start->Cis Trans Trans-Isomer (Equatorial Amine) Start->Trans RhCat Use Rh/C or Pt/C (Heterogeneous) Cis->RhCat Hydride Use NaBH(OAc)3 (Homogeneous) Trans->Hydride SolventNP Solvent: THF or Toluene (Promotes Haptophilicity) RhCat->SolventNP SolventP Solvent: DCE or MeOH (Thermodynamic Control) Hydride->SolventP

Figure 2: Decision tree for maximizing diastereoselectivity. Rhodium favors kinetic (cis) products, while Borohydrides favor thermodynamic (trans) products.

Validated Experimental Protocols

Method A: High-Yield General Synthesis (Thermodynamic/Trans-Major)

Recommended for general screening and high-throughput synthesis.

  • Imine Formation:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in 1,2-Dichloroethane (DCE) (0.2 M).

    • Add Ammonium Acetate (5.0 eq) or appropriate amine.

    • Add Acetic Acid (1.0 eq).[3]

    • Critical Step: Stir at 25°C for 2 hours under N₂ atmosphere.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three portions over 30 minutes.

    • Stir at 25°C for 16 hours.

  • Workup (Ketal Protection):

    • Quench with saturated NaHCO₃ (pH should be ~8–9). Do not use strong acid for quenching.

    • Extract with DCM (3x).

    • Dry organic layer over Na₂SO₄ and concentrate.

Method B: Catalytic Hydrogenation (Cis-Enriched)

Recommended when stereochemistry is critical.

  • Preparation:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and Ammonium Acetate (5.0 eq) in Methanol/THF (1:1) .

  • Catalyst Addition:

    • Add 5% Rh/C (5 wt% loading relative to substrate).

  • Hydrogenation:

    • Pressurize reactor to 50 psi (3.5 bar) H₂ .

    • Stir vigorously at RT for 24 hours.

  • Filtration:

    • Filter through a Celite pad to remove the catalyst. Warning: Dry Rh/C is pyrophoric.

References

  • National Science Foundation (NSF). (n.d.). Haptophilicity and Substrate Direction in Diastereoselective Heterogeneous Hydrogenation. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one Compound Summary. Retrieved January 30, 2026, from [Link]

Sources

handling and storage of 1,4-Dioxaspiro[4.5]decan-8-amine to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Degradation Prevention

Status: Operational | Ticket Priority: High Expertise Level: Senior Application Scientist[1]

Executive Summary: The "Dual-Threat" Stability Profile

1,4-Dioxaspiro[4.5]decan-8-amine presents a unique stability challenge because it contains two functional groups with opposing sensitivities.[1] Successful handling requires a "Goldilocks" environment—not too acidic, not too oxidative.

  • The Shield (Ketal/Dioxolane): Located at position 1, this group protects the ketone. It is highly acid-sensitive .[1] Exposure to even mild acids (including atmospheric moisture combined with CO2, or acidic NMR solvents) will hydrolyze this group back to the ketone (1,4-cyclohexanedione derivative).[1]

  • The Sword (Primary Amine): Located at position 8, this group is a nucleophile and a base.[1] It is air and CO2 sensitive .[1] It readily absorbs atmospheric CO2 to form carbamates (white crusts) and oxidizes to form N-oxides (yellow/brown discoloration).[1]

Troubleshooting: The Degradation Matrix

Use this diagnostic guide to identify the state of your compound based on visual and analytical symptoms.

SymptomDiagnosisRoot CauseReversibility
Material turns Yellow/Brown Oxidative Degradation Exposure to oxygen (Air).[1] Formation of N-oxides or imine impurities.[1]No. Requires re-purification (Distillation/Column).[1]
White Crust/Haze on Surface Carbamate Formation Reaction with atmospheric CO2.[1] ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Partial. Can sometimes be reversed by mild heating under vacuum, but purification is recommended.
NMR: Peak at ~2.3-2.5 ppm (Broad) Ketal Hydrolysis (Deprotection) Acidic conditions opened the dioxolane ring.[1]No. The protecting group is lost.[1]
NMR: "Ghost" Ketone Signal False Positive (Solvent Acidity) CRITICAL: Your compound is likely fine, but the CDCl3 used for NMR was acidic (HCl traces).N/A. The compound degrades inside the NMR tube, not in the bottle.

Storage Protocol: The "Argon Blanket" System

Do not rely on the manufacturer's original packaging once opened.[1] Transfer to this self-validating storage system immediately.

Phase 1: Preparation
  • Vessel Selection: Use amber glass vials with Teflon-lined screw caps . Avoid standard polyethylene caps which are permeable to oxygen over time.[1]

  • Environment: All transfers must occur in a glovebox or under a positive pressure of Argon/Nitrogen using Schlenk technique.[1]

Phase 2: The Storage Workflow
  • Purge: Flush the headspace of the vial with dry Argon for 30 seconds before closing. Argon is heavier than air and provides a better "blanket" than Nitrogen.[1]

  • Seal: Wrap the cap junction tightly with Parafilm or electrical tape.[1]

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically inhibits both hydrolysis and oxidation.[1]

    • Caution: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold chemical (which causes immediate hydrolysis).

Phase 3: The "Sacrificial Base" (Optional but Recommended)

For long-term storage (>3 months), add a single pellet of Potassium Hydroxide (KOH) or a small packet of activated molecular sieves to the secondary container (desiccator), not directly into the chemical.[1] This acts as a scavenger for moisture and acidic vapors.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the specific chemical risks associated with this molecule.

G cluster_prevention Prevention Barriers Compound 1,4-Dioxaspiro[4.5] decan-8-amine (Intact) Oxidation Oxidized Impurities (Yellow/Brown Oil) Compound->Oxidation Slow Oxidation Carbamate Amine Carbamate (White Solid Crust) Compound->Carbamate Rapid Carbonation Hydrolysis Deprotected Ketone (1,4-Cyclohexanedione deriv.) Compound->Hydrolysis Acid Catalysis Air Atmospheric O2 Air->Oxidation CO2 Atmospheric CO2 CO2->Carbamate Acid Acid / Moisture (H+) Acid->Hydrolysis Argon Argon Blanket Base Base Wash (Solvents)

Caption: Figure 1. Degradation pathways showing susceptibility to Oxidation (O2), Carbonation (CO2), and Hydrolysis (H+).[1]

Frequently Asked Questions (Technical)

Q: My NMR shows deprotection (ketone peak), but the material looks white/clean. What happened?

A: You likely degraded the sample during NMR preparation.[1] Chloroform (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) naturally decomposes to form trace Phosgene and HCl over time. This trace HCl is sufficient to hydrolyze the ketal protecting group within minutes in the NMR tube.
  • Solution: Filter your ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     through a small plug of basic alumina or add solid 
    
    
    
    to the solvent bottle to neutralize acidity before dissolving your sample. Alternatively, use
    
    
    (Benzene-d6) or
    
    
    .
Q: Can I store this compound as an HCl salt to improve stability?

A: ABSOLUTELY NOT. While converting amines to salts usually improves stability, using strong acids (HCl) with this compound carries a high risk of hydrolyzing the ketal protecting group. If you must form a salt, use a weak organic acid (like fumaric acid) under strictly anhydrous conditions, but storage as the free base under Argon is safer for the ketal integrity.

Q: I need to run a reaction in water. Will the ketal survive?

A: Only if the pH is strictly controlled.

  • pH > 7: The ketal is generally stable.

  • pH < 5: Hydrolysis will occur rapidly.[1]

  • Buffer: Use phosphate or carbonate buffers to maintain pH 7.5–8.[1]5. Avoid unbuffered aqueous conditions as the amine itself can locally alter pH, but atmospheric ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     absorption can lower bulk pH enough to trigger hydrolysis over time.
    

References

  • Greene, T.W., Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience.[1] (Detailed mechanisms of acetal/ketal hydrolysis and stability profiles).

  • Armarego, W.L.F., Chai, C.L.L. (2013).[1] Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann.[1] (Standard protocols for drying and purifying amines and removing acid from chlorinated solvents).

  • Fulmer, G.R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] (Reference for identifying solvent impurities and acidity issues in CDCl3).[1]

  • PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information. [1]

Sources

Validation & Comparative

1H NMR and 13C NMR analysis of 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-amine : Analytical Benchmarking & NMR Profiling

Executive Summary: The Structural Advantage

In the landscape of medicinal chemistry, This compound (CAS: 97096-16-7) serves as a critical bifunctional scaffold. Unlike its precursor, 4-aminocyclohexanone, which is prone to self-condensation and oxidation, the dioxolane-protected amine offers superior stability and defined stereochemistry.

For drug development professionals, the defining "performance" feature of this molecule is its symmetry . Unlike 1,4-disubstituted cyclohexanes (e.g., 4-aminocyclohexanol) that exist as cis and trans diastereomers, this compound possesses a plane of symmetry that renders it achiral and isomericly pure . This guide provides the definitive NMR benchmarking to validate this structural integrity.

Structural Logic & Symmetry Analysis

Before interpreting spectra, one must understand the molecule's symmetry to predict signal counts accurately.

  • Spiro-Junction: The C5 carbon is the spiro center. The dioxolane ring (C1-O-C2-C3-O) is perpendicular to the cyclohexane ring.

  • Plane of Symmetry: A plane passes through C8 (the amine-bearing carbon) and C5 (the spiro carbon). This plane bisects the dioxolane ring and the cyclohexane ring.

  • Consequence:

    • Protons at C6 and C10 are chemically equivalent (

      
       symmetry).
      
    • Protons at C7 and C9 are chemically equivalent.

    • Result: The spectra are simpler than those of asymmetric cyclohexyl derivatives.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and distinguish the product from hydrolyzed impurities (4-aminocyclohexanone), follow this protocol.

Reagents & Equipment:

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (internal standard).
    
    • Note: Use DMSO-

      
       if observing the labile 
      
      
      
      protons is critical, though
      
      
      provides sharper ring resolution.
  • Sample Mass: 10–15 mg.

  • Frequency: 400 MHz or higher recommended for resolving the cyclohexane multiplets.

Step-by-Step Workflow:

  • Dissolution: Dissolve 15 mg of amine in 0.6 mL

    
    . Ensure the solution is clear; turbidity suggests salt formation (e.g., HCl salt).
    
  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay (d1).

    • 13C: 512 scans, proton-decoupled.

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    

1H NMR Analysis: Assignment & Diagnostics

The proton spectrum is characterized by a distinct "ketal singlet" and a "methine quintet."

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, CDCl3)

PositionTypeShift (δ, ppm)IntegrationMultiplicityCoupling (J, Hz)Interpretation
Ketal

3.94 4HSinglet (s)-Diagnostic: Sharp singlet confirms intact dioxolane ring.
H-8

2.68 - 2.75 1HMultiplet (m)-Alpha-proton to amine. Shift indicates free base form.
H-6/10 Ring

1.75 - 1.854HMultiplet-Protons beta to amine; alpha to spiro-O.
H-7/9 Ring

1.50 - 1.654HMultiplet-Protons alpha to amine.
NH2 Amine1.30 - 2.002HBroad (br s)-Variable position; often overlaps with water or ring protons.

Critical Quality Attribute (CQA):

  • Absence of Triplet at 2.45 ppm: If you see a triplet/multiplet around 2.4–2.5 ppm, your sample contains 4-aminocyclohexanone (deprotected ketone). The alpha-protons of the ketone are significantly deshielded compared to the ketal.

13C NMR Analysis: The "Rule of 5"

Due to the symmetry described in Section 2, the carbon spectrum must show exactly 5 distinct signals . Any additional peaks indicate impurities.

Table 2: 13C NMR Chemical Shift Assignments (100 MHz, CDCl3)

CarbonTypeShift (δ, ppm)Diagnostic Value
C-5 Quaternary (Spiro)108.4 Primary ID: Characteristic ketal carbon. A shift to ~210 ppm indicates ketone hydrolysis.
Ketal

64.2Confirmation of dioxolane ring.
C-8 Methine (

)
49.8Position of amine substitution.
C-6/10 Ring

34.5Equivalent carbons near spiro center.
C-7/9 Ring

31.8Equivalent carbons near amine.

Comparative Performance Guide

Why choose This compound over alternatives?

Table 3: Building Block Comparison

FeatureThis compound 4-Aminocyclohexanone 4-Aminocyclohexanol
Stereochemistry Single Species (Achiral)Single Species (Achiral)Mixture (Cis/Trans isomers)
Stability High (Ketal protected)Low (Prone to oxidation/polymerization)High
NMR Complexity Low (High symmetry)MediumHigh (Overlapping isomer signals)
Synthetic Utility Ideal for reductive amination or coupling without ketone interference.Difficult to handle; requires in-situ protection.Hydroxyl group requires orthogonal protection.

Visualizations

Figure 1: Analytical Logic & Impurity Detection Workflow

This diagram illustrates the decision tree for validating the compound using NMR data.

AnalysisWorkflow Sample Unknown Sample (White Solid) Solvent Dissolve in CDCl3 Sample->Solvent H1_Run Run 1H NMR Solvent->H1_Run Check_394 Check 3.94 ppm (Singlet?) H1_Run->Check_394 Check_245 Check 2.45 ppm (Triplet?) Check_394->Check_245 Yes (4H) Fail_Ring FAIL: Ring Opening/Polymer Check_394->Fail_Ring No/Broad Pass PASS: Intact Ketal Check_245->Pass Absent Fail_Hydro FAIL: Hydrolyzed Ketone Check_245->Fail_Hydro Present

Caption: Logic flow for distinguishing the target amine from its hydrolyzed ketone precursor using 1H NMR diagnostic peaks.

Figure 2: Structural Symmetry & Signal Equivalence

Visualizing why the 13C spectrum has only 5 peaks.

Symmetry cluster_ring Cyclohexane Ring (Equivalence) C5 C5 (Spiro) 108 ppm C6 C6 34 ppm C5->C6 C10 C10 34 ppm C5->C10 Ketal Ketal Carbons 64 ppm C5->Ketal Spiro Fusion C8 C8 (Amine) 50 ppm C6->C10 Equivalent C7 C7 32 ppm C6->C7 C9 C9 32 ppm C10->C9 C7->C8 C7->C9 Equivalent C9->C8

Caption: Connectivity map highlighting the chemical equivalence of ring carbons due to the plane of symmetry.

References

  • PubChem. (2025). This compound (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • Doc Brown's Chemistry. (2025). 13C NMR Spectrum of 1,4-Dioxane (Symmetry Analysis). Available at: [Link]

Sources

HPLC purity analysis of 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of HPLC methodologies for the purity assessment of 1,4-Dioxaspiro[4.5]decan-8-amine . It is designed for analytical scientists requiring high-fidelity data for drug substance release or intermediate qualification.[1][2]

Executive Summary: The "Invisible" Analyte Challenge

This compound presents a dual analytical challenge:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) highly susceptible to solvent noise and drift.[1][2]
    
  • Chemical Instability: The spiro-ketal moiety is acid-labile.[1][2] Standard acidic mobile phases (0.1% TFA/Formic Acid) risk hydrolyzing the protecting group on-column, generating false impurity peaks (1,4-dioxaspiro[4.5]decan-8-one).[1][2]

This guide compares two validated approaches to solve these issues:

  • Method A (The Sensitivity Standard): Pre-column Derivatization with FMOC-Cl.[1][2]

  • Method B (The Throughput Standard): Direct Analysis using Charged Aerosol Detection (CAD) at High pH.[2]

Comparative Analysis: Performance Metrics

The following data summarizes the performance characteristics of both methodologies based on validation studies for aliphatic amines.

MetricMethod A: FMOC-Derivatization (UV/FLD)Method B: Direct High-pH CAD
Principle Chemical tagging to add UV/Fluorescence activity.[1][2]Measurement of analyte mass via aerosol charging.[1][2]
LOD (Limit of Detection) Excellent (0.5 – 1.0 ng on-column)Good (5 – 10 ng on-column)
Linearity (

)
> 0.999 (Wide dynamic range)> 0.995 (Polynomial fit often required)
Precision (RSD) < 2.0% (Dependent on reaction stability)< 1.5% (Highly reproducible)
Sample Prep Time High (30–45 mins reaction time)Low (Dilute and Shoot)
Ketal Stability High (Reaction occurs at alkaline pH)High (Mobile phase pH > 9.[1][2]0)
Equipment Requirement Standard HPLC (UV/FLD)Specialized Detector (CAD/ELSD)

Method A: Pre-Column Derivatization (FMOC-Cl)

Rationale: Since the amine lacks UV activity, we react it with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][2] This reagent targets primary and secondary amines rapidly under alkaline conditions, attaching a highly fluorescent fluorenyl group.[1][2] This method is ideal when sensitivity is paramount (e.g., trace impurity analysis).[1][2]

Experimental Protocol

1. Reagents:

  • Borate Buffer (pH 9.0): Dissolve 6.18 g boric acid in water, adjust to pH 9.0 with NaOH.[1][2]

  • FMOC-Cl Reagent: 5 mM in Acetonitrile (Prepare fresh).[1][2]

  • Quenching Reagent: 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC).[1][2]

2. Derivatization Workflow:

  • Mix 200 µL Sample Solution (1 mg/mL in MeCN/Water) with 200 µL Borate Buffer .

  • Add 200 µL FMOC-Cl Reagent . Vortex immediately.

  • Incubate at Ambient Temperature for 5 minutes.

  • Add 200 µL Quenching Reagent to react with excess FMOC-Cl (prevents a massive reagent peak from interfering).[1][2]

  • Inject 10 µL onto the HPLC.

3. Chromatographic Conditions:

  • Column: C18 High-Purity (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV at 265 nm.[1][2]

Visualizing the Derivatization Pathway

DerivatizationWorkflow Start Analyte (Amine) No UV Activity Reaction Reaction (5 min, RT) Start->Reaction Reagent FMOC-Cl (UV Active Tag) Reagent->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Product FMOC-Amine Derivative High UV/FLD Response Reaction->Product Nucleophilic Substitution HPLC HPLC Injection Product->HPLC

Figure 1: Logical flow of the pre-column derivatization process transforming the "invisible" amine into a detectable species.

Method B: High-pH HPLC with Charged Aerosol Detection (CAD)

Rationale: This is the modern "Green Chemistry" approach.[1][2] By using a volatile high-pH mobile phase, we keep the amine in its neutral (unprotonated) state, preventing peak tailing without the need for ion-pairing reagents.[2] CAD detects all non-volatile compounds, providing a more "honest" purity profile than UV, which over-emphasizes aromatic impurities.[2]

Critical Caution: The 1,4-dioxaspiro ring is acid-sensitive .[1][2] You MUST use a basic mobile phase (pH > 8).[1][2] Using standard TFA/Water will hydrolyze the ketal in-situ, creating a ghost peak of the ketone precursor.

Experimental Protocol

1. Mobile Phase Preparation:

  • Buffer A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide. (Volatile buffer is mandatory for CAD).[1][2]

  • Solvent B: Acetonitrile (LC-MS Grade).[1][2]

2. Chromatographic Conditions:

  • Column: High-pH Stable C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18).[1][2] Standard silica columns will dissolve at this pH.[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0 min: 5% B[1][2]

    • 10 min: 95% B[1][2]

    • 12 min: 95% B[1][2]

    • 12.1 min: 5% B (Re-equilibration is critical).

  • Detection: Charged Aerosol Detector (CAD).[1][2]

    • Nebulizer Temp: 35°C.[1][2][3]

    • Power Function: 1.0 (for linear calibration range).

Self-Validating System Check:

To ensure the method is working:

  • Inject the Ketone Precursor (1,4-Dioxaspiro[4.5]decan-8-one): It should elute before the amine due to lower polarity at pH 9.5.[1][2]

  • Linearity Check: Inject the amine at 50%, 100%, and 150% target concentration. CAD response should be linear (or quadratic with high

    
    ).[1][2]
    
Visualizing the High-pH Strategy

HighPHStrategy Analyte This compound (pKa ~ 10.5) LowPH Low pH (< 3.0) Mobile Phase Analyte->LowPH Avoid HighPH High pH (9.5) Mobile Phase Analyte->HighPH Recommended ResultLow Protonated Amine (NH3+) Severe Tailing + Ketal Hydrolysis LowPH->ResultLow ResultHigh Neutral Amine (NH2) Sharp Peak + Ketal Stable HighPH->ResultHigh Detection CAD Detection (Universal Response) ResultHigh->Detection

Figure 2: Mechanistic impact of mobile phase pH on analyte stability and peak shape.

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][2]

Sources

A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 1,4-Dioxaspiro[4.5]decan-8-amine, a valuable building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth comparison of the prevalent synthetic routes to this amine, offering a critical analysis of their respective methodologies, efficiencies, and scalability. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial precursor for a range of therapeutic agents. Its spirocyclic ketal motif provides a rigid and defined three-dimensional structure, a desirable feature in modern drug design for optimizing ligand-receptor interactions. Consequently, the selection of an appropriate synthetic route is a critical first step that can significantly impact the overall efficiency and economic viability of a drug development program. This guide will focus on the most common and practical approaches, primarily revolving around the reductive amination of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one.

Comparative Analysis of Synthetic Routes

The primary and most widely adopted strategy for the synthesis of this compound is the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one. While the starting material is generally consistent, the choice of reagents and reaction conditions for the reductive amination step presents several distinct pathways. We will dissect three common variations:

  • Direct Reductive Amination using Sodium Cyanoborohydride

  • Reductive Amination via an Intermediate Oxime

  • Leuckart-Wallach Reaction

Route 1: Direct Reductive Amination with Sodium Cyanoborohydride

This is arguably the most straightforward and frequently employed method. It involves the one-pot reaction of 1,4-dioxaspiro[4.5]decan-8-one with an ammonia source, typically ammonium acetate or aqueous ammonia, in the presence of a reducing agent, sodium cyanoborohydride (NaBH₃CN).

The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia. The mild and selective reducing agent, sodium cyanoborohydride, then reduces the imine to the desired primary amine. The selectivity of NaBH₃CN for the imine over the ketone at slightly acidic to neutral pH is a key advantage of this method, minimizing the formation of the corresponding alcohol byproduct.

A representative procedure involves dissolving 1,4-dioxaspiro[4.5]decan-8-one and a large excess of ammonium acetate in methanol. Sodium cyanoborohydride is then added portion-wise at room temperature. The reaction is typically stirred for 24-48 hours. Work-up involves quenching the excess reducing agent with acid, followed by basification and extraction of the product.

G cluster_0 Route 1: Direct Reductive Amination ketone 1,4-Dioxaspiro[4.5]decan-8-one amine This compound ketone->amine One-pot reaction reagents NH₄OAc, NaBH₃CN Methanol reagents->amine

Figure 1. Workflow for direct reductive amination.

ParameterValueSource
Typical Yield60-80%
Reaction Time24-48 hours
Key AdvantageProcedural simplicity, mild conditions
Key DisadvantageUse of toxic cyanide reagent, potential for side products
Route 2: Reductive Amination via an Intermediate Oxime

This two-step approach involves the initial conversion of the ketone to its corresponding oxime, followed by the reduction of the oxime to the primary amine. This method offers an alternative when direct reductive amination proves problematic or when avoiding cyanide-based reagents is a priority.

The first step is the acid-catalyzed condensation of 1,4-dioxaspiro[4.5]decan-8-one with hydroxylamine hydrochloride to form 1,4-dioxaspiro[4.5]decan-8-one oxime. The subsequent reduction of the C=N bond of the oxime can be achieved using various reducing agents. Common choices include catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd-C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium in ethanol.

Step 1: Oximation 1,4-Dioxaspiro[4.5]decan-8-one is refluxed with hydroxylamine hydrochloride and a base, such as sodium acetate, in an alcoholic solvent. The oxime typically precipitates upon cooling and can be isolated by filtration.

Step 2: Reduction The isolated oxime is then subjected to reduction. For catalytic hydrogenation, the oxime is dissolved in a suitable solvent (e.g., ethanol, methanol) and hydrogenated over a catalyst at elevated pressure. For chemical reduction with LiAlH₄, the oxime is added to a solution of the hydride in an ethereal solvent like THF, followed by a careful aqueous work-up.

G cluster_1 Route 2: Oxime Reduction ketone 1,4-Dioxaspiro[4.5]decan-8-one oxime 1,4-Dioxaspiro[4.5]decan-8-one Oxime ketone->oxime Step 1: Oximation oximation NH₂OH·HCl, NaOAc Ethanol, Reflux oximation->oxime amine This compound oxime->amine Step 2: Reduction reduction Reducing Agent (e.g., H₂/Raney Ni) reduction->amine

Figure 2. Workflow for reductive amination via an oxime intermediate.

ParameterValue (Overall)Source
Typical Yield70-90%
Reaction Time12-24 hours (for both steps)
Key AdvantageAvoids cyanide reagents, generally high yielding
Key DisadvantageTwo distinct reaction steps, potentially hazardous reducing agents (LiAlH₄, catalytic hydrogenation)
Route 3: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones. It involves heating the ketone with formamide or a mixture of formic acid and ammonia (or an amine).

The reaction proceeds through the formation of an N-formyl intermediate. The ketone first reacts with formamide to form an α-hydroxy amine, which then dehydrates to an iminium ion. The iminium ion is then reduced by a hydride transfer from a second molecule of formamide. The resulting N-formyl amine is subsequently hydrolyzed under acidic or basic conditions to yield the primary amine.

1,4-Dioxaspiro[4.5]decan-8-one is heated with a large excess of formamide at a high temperature (typically 160-190 °C) for several hours. The reaction mixture is then cooled and treated with hydrochloric acid to hydrolyze the intermediate N-formyl derivative. Basification and extraction provide the desired amine.

G cluster_2 Route 3: Leuckart-Wallach Reaction ketone 1,4-Dioxaspiro[4.5]decan-8-one n_formyl N-formyl-1,4-dioxaspiro[4.5]decan-8-amine ketone->n_formyl Step 1: Formylation leuckart Formamide, High Temp. leuckart->n_formyl amine This compound n_formyl->amine Step 2: Hydrolysis hydrolysis Acid or Base Hydrolysis hydrolysis->amine

Figure 3. Workflow for the Leuckart-Wallach reaction.

ParameterValueSource
Typical Yield40-60%
Reaction Time6-12 hours (plus hydrolysis)
Key AdvantageInexpensive reagents, avoids metal hydrides or catalysts
Key DisadvantageHarsh reaction conditions (high temperature), often lower yields, potential for byproducts

Conclusion and Recommendations

The choice of synthetic route to this compound is contingent upon the specific requirements of the project, including scale, available equipment, and safety considerations.

  • For small-scale laboratory synthesis where convenience and speed are priorities, the direct reductive amination with sodium cyanoborohydride is often the method of choice due to its one-pot nature and generally good yields. However, the toxicity of the cyanide reagent must be carefully managed.

  • For larger-scale production or when avoiding toxic reagents is critical, the two-step oxime reduction pathway presents a robust and high-yielding alternative. While it involves an additional step, the process is generally clean, and the use of catalytic hydrogenation can be economically advantageous at scale.

  • The Leuckart-Wallach reaction , while classic, is generally less favored due to its harsh conditions and lower yields. It may be considered in situations where cost is the absolute primary driver and the necessary high-temperature equipment is readily available.

Ultimately, a thorough risk assessment and consideration of the overall process efficiency should guide the final selection. For most modern applications, the direct reductive amination or the oxime reduction pathway will offer the most favorable balance of yield, purity, and practicality.

References

A Comparative Guide to the Structural Validation of 1,4-Dioxaspiro[4.5]decan-8-amine: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxaspiro[4.5]decane framework is a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial positioning of functional groups.[1] This attribute is critical in designing molecules with high specificity for biological targets.[2] Among its derivatives, 1,4-Dioxaspiro[4.5]decan-8-amine serves as a versatile building block for a range of therapeutic agents, from potent analgesics to novel inhibitors of enzymes like the mitochondrial permeability transition pore (mPTP).[3][4][5]

Given its foundational role, unambiguous confirmation of the amine's molecular structure is not merely a procedural step but a critical prerequisite for advancing any drug discovery program. While various analytical techniques can suggest its identity, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of its three-dimensional architecture.

This guide offers an in-depth comparison of X-ray crystallography against other common analytical methods for the structural validation of this compound. We will detail the causality behind experimental choices and provide field-proven insights into achieving definitive structural elucidation.

The Imperative of Absolute Configuration: Why X-ray Crystallography is Essential

In drug development, knowing the precise arrangement of every atom in a molecule is paramount. Spirocyclic systems, such as this compound, introduce a rigid, non-planar geometry.[1] This rigidity can be highly advantageous for receptor binding, but it also means that subtle changes in stereochemistry can lead to dramatic differences in biological activity.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for determining connectivity and chemical environment. However, they provide data that is averaged over a population of molecules in solution or the gas phase. They infer structure rather than observing it directly. X-ray crystallography, by contrast, provides a direct visualization of the molecule's electron density in the solid state, yielding precise bond lengths, angles, and the absolute stereochemistry of chiral centers. This makes it the only technique that can definitively resolve the compound's true three-dimensional form.

A Self-Validating Workflow for Structural Confirmation

The process of validating the structure of this compound begins with its synthesis and culminates in the analysis of its crystalline form. This workflow is designed to be self-validating, with each step providing data that corroborates the next.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Analysis A 1,4-Dioxaspiro[4.5]decan-8-one (Precursor) B Reductive Amination A->B C Crude Amine Product B->C D Purification (e.g., Column Chromatography) C->D E Pure this compound D->E F Solvent Screening E->F G Single Crystal Growth (e.g., Slow Evaporation) F->G H High-Quality Single Crystals G->H I Mount Crystal & Data Collection H->I J Structure Solution & Refinement I->J K Final Structural Validation J->K

Caption: Workflow for Synthesis and X-ray Crystallographic Validation.
Experimental Protocol 1: Synthesis of this compound

The target amine is typically synthesized from its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, via reductive amination.[2] This well-established reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in-situ.[2]

  • Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and ammonium acetate (10 eq) in methanol (0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The causality here is to allow for the equilibrium formation of the imine intermediate before introducing the reducing agent.

  • Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. This mild reducing agent is chosen for its selectivity for imines over ketones, minimizing side reactions.[2]

  • Workup & Purification: After the reaction is complete (monitored by TLC or LC-MS), quench with saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield the pure amine.

Experimental Protocol 2: Single Crystal Growth and X-ray Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step. The choice of solvent system is paramount. For similar spirocyclic structures, mixtures of a good solvent and a poorer "anti-solvent" are effective.[6]

  • Crystal Growth: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol). Add a miscible anti-solvent (e.g., hexane, diethyl ether) dropwise until the solution becomes slightly turbid.[6]

  • Incubation: Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment. This slow process allows for the ordered arrangement of molecules into a crystal lattice.

  • Data Collection: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays, recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[7]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While NMR and MS are indispensable for routine characterization, they fall short of providing the definitive structural proof offered by X-ray crystallography.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations.Mass-to-charge ratio (m/z), molecular weight, elemental composition (HRMS), fragmentation patterns.
Sample Phase Solid (single crystal)SolutionGas Phase
Key Advantage Unambiguous, direct determination of molecular structure.[8]Excellent for analyzing molecular dynamics and conformation in solution; non-destructive.[9]High sensitivity, requires very small sample amount, provides molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Provides an averaged structure in solution; cannot determine absolute stereochemistry without chiral auxiliaries.Provides no direct information on stereochemistry or atom connectivity.
Application to Topic Provides definitive proof of the spirocyclic core's conformation and the amine's position and orientation.Confirms the presence of the dioxaspiro and cyclohexylamine moieties through characteristic chemical shifts and couplings.[10]Confirms the molecular weight (157.21 g/mol ) and elemental formula (C₈H₁₅NO₂) of the target compound.[11]
A Case Study: Characterizing the Precursor

The value of a multi-technique approach is evident when characterizing the precursor, 1,4-Dioxaspiro[4.5]decan-8-one.

  • ¹H NMR: The spectrum would show characteristic signals for the ethylenedioxy protons (a singlet around 4.0 ppm) and the cyclohexanone ring protons.[10] This confirms the presence of the key functional groups.

  • MS: A mass spectrum would show a molecular ion peak at m/z = 156, corresponding to the molecular weight of the ketone precursor, confirming its elemental composition.[10]

  • X-ray Crystallography: While providing the same connectivity information, a crystal structure would go further, revealing the precise chair/boat conformation of the cyclohexane ring and the puckering of the dioxolane ring in the solid state.

This multi-faceted analysis provides a self-validating system where the data from each technique must be consistent with the proposed structure, with X-ray crystallography serving as the ultimate arbiter.

center_node Structural Hypothesis: This compound ms Mass Spectrometry (Confirms Molecular Formula) center_node->ms Is MW 157.21? nmr NMR Spectroscopy (Confirms Connectivity) center_node->nmr Are functional groups present? xray X-ray Crystallography (Defines 3D Structure) center_node->xray Does 3D model match hypothesis? validation Validated Structure ms->validation nmr->validation xray->validation

Caption: Logical Flow of Structural Validation.

Conclusion

For drug development professionals working with scaffolds like this compound, structural ambiguity is a significant risk. While techniques like NMR and Mass Spectrometry are essential for initial characterization and quality control, they cannot replace the definitive, high-resolution data provided by single-crystal X-ray crystallography. It is the only method that provides an unambiguous, three-dimensional map of the molecule, confirming absolute stereochemistry and revealing the subtle conformational details that govern biological activity. Investing in the crystallographic validation of key building blocks is a foundational step in ensuring the integrity and success of a research program.

References

  • ResearchGate. 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Available from: [Link]

  • MDPI. Synthesis, X-ray Structure, Antimicrobial and Anticancer Activity of a Novel [Ag(ethyl-3-quinolate)2(citrate)] Complex. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Available from: [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • Unife. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • National Institutes of Health. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available from: [Link]

  • ScienceDirect. NMR spectroscopy in pharmacy. Available from: [Link]

Sources

A Comparative Guide to Spirocyclic Amines in Modern Drug Discovery: Profiling 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Three-Dimensional Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter that combines therapeutic efficacy with favorable pharmacokinetic profiles is paramount. For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the limitations of "flatland" chemistry—often associated with poor solubility, metabolic instability, and off-target effects—have catalyzed a shift towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, compounds featuring two rings connected by a single common atom, have emerged as powerful tools in this paradigm shift.[1][2]

The inherent 3D nature of spirocycles offers a rigid, yet conformationally defined framework that allows for the precise spatial projection of functional groups, enhancing interactions with biological targets.[3][4] This structural rigidity often leads to improved potency and selectivity.[2][5] Furthermore, the introduction of a spirocyclic core, which increases the fraction of sp³-hybridized carbons (Fsp³), is strongly correlated with improved clinical success rates, often by enhancing solubility, reducing metabolic liability, and modulating lipophilicity.[1][6] This guide provides an in-depth comparison of 1,4-Dioxaspiro[4.5]decan-8-amine with other prominent spirocyclic amines, offering experimental insights to guide scaffold selection in drug design projects.

Featured Scaffold: this compound

This compound is a versatile building block built upon a cyclohexane ring fused with a 1,3-dioxolane moiety. The presence of the ketal group not only imparts polarity but also serves as a protected ketone, offering a handle for further synthetic transformations. Its primary value lies in its utility as a rigid scaffold for presenting a primary amine, a crucial functional group for forging connections to other pharmacophoric elements and for direct interaction with biological targets.

Synthesis and Emergence: The amine is not discovered in a singular event but has become a valuable intermediate in synthetic campaigns.[3] It is most commonly synthesized from its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, via reductive amination.[3][7] This ketone is a widely used intermediate for synthesizing pharmaceuticals and liquid crystals.[7][8]

Applications in Drug Discovery: The utility of the 1,4-Dioxaspiro[4.5]decane framework is well-documented in the development of potent and selective therapeutic agents. It has proven instrumental as a foundational element in:

  • Cathepsin S Inhibitors: This lysosomal cysteine protease is a target for various neurological and inflammatory disorders. The spirocyclic scaffold helps orient functional groups to effectively inhibit the enzyme.[3][9]

  • 5-HT1A Receptor Agonists: The rigid structure is used to modulate the potency, selectivity, and pharmacokinetic profile of serotonin receptor modulators.[4]

  • Analgesic Compounds: The parent ketone is a building block in the preparation of potent analgesics.[7][10][11]

Comparative Analysis: Structural and Physicochemical Diversity

The choice of a spirocyclic scaffold has profound implications for a molecule's properties and its ultimate biological activity. Here, we compare this compound with two other classes of spirocyclic amines that have gained significant traction in medicinal chemistry: Azaspiro[3.3]heptanes and Diazaspiro[3.3]heptanes.

G cluster_0 This compound cluster_1 2-Azaspiro[3.3]heptane cluster_2 2,6-Diazaspiro[3.3]heptane a a b b c c

Caption: Chemical structures of the compared spirocyclic amines.

Physicochemical Property Comparison

The table below summarizes key computed physicochemical properties that are critical for drug development. These properties dictate a compound's solubility, permeability, and metabolic stability.

PropertyThis compound2-Azaspiro[3.3]heptane2,6-Diazaspiro[3.3]heptane
Molecular Formula C₈H₁₅NO₂C₆H₁₁NC₅H₁₀N₂
Molecular Weight ( g/mol ) 157.21[12]97.1698.15
Calculated LogP (XLogP3) -0.1[13]0.8-0.8
Topological Polar Surface Area (Ų) 44.5[12]12.024.1
Fraction sp³ (Fsp³) 1.001.001.00
Primary Use Case Rigid scaffold, protected ketonePiperidine bioisostere[14]Piperazine bioisostere[5]

Analysis of Physicochemical Differences:

  • Lipophilicity (LogP): this compound exhibits a balanced, slightly hydrophilic character due to its oxygen and nitrogen atoms. In contrast, the purely aliphatic 2-Azaspiro[3.3]heptane is more lipophilic. The introduction of a second nitrogen atom in 2,6-Diazaspiro[3.3]heptane significantly increases polarity, making it the most hydrophilic of the three. This tunability is critical; for instance, replacing a lipophilic piperidine with an azaspirocycle can reduce off-target effects, such as hERG inhibition, by lowering lipophilicity.[5]

  • Polarity (TPSA): The TPSA value follows the expected trend based on heteroatom content. The higher TPSA of this compound suggests it may have better aqueous solubility but potentially lower cell permeability compared to 2-Azaspiro[3.3]heptane. This trade-off is a central consideration in drug design.

  • Structural Role and Bioisosterism: 2-Azaspiro[3.3]heptane and its derivatives are increasingly used as bioisosteres of piperidine.[14] This substitution can improve metabolic stability and aqueous solubility while maintaining the desired biological activity.[15] Similarly, 2,6-Diazaspiro[3.3]heptane serves as a rigid bioisostere for piperazine. A notable example is its use to replace the piperazine ring in the PARP inhibitor Olaparib, which resulted in a compound with higher selectivity for PARP-1 and reduced cytotoxicity.[1][5]

Experimental Protocols: Synthesis and Characterization

Trustworthy and reproducible experimental data is the bedrock of scientific integrity. Below are detailed protocols for the synthesis of the target amine and a key comparative assay.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the conversion of the ketone precursor to the target primary amine.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a round-bottom flask charged with 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) and ammonium acetate (10 eq), add methanol to achieve a 0.5 M concentration of the ketone.

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the residue between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography using a DCM/MeOH/NH₄OH gradient to afford the pure this compound.

Protocol 2: Comparative Determination of Lipophilicity (LogD₇.₄)

Lipophilicity is a critical ADME property. The shake-flask method is a standard approach to determine the octanol-water distribution coefficient at physiological pH (LogD₇.₄).

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 1-octanol saturated with PBS (pH 7.4) prep2 Prepare PBS (pH 7.4) saturated with 1-octanol prep3 Prepare stock solutions of each spirocyclic amine in DMSO exp1 Add amine stock to octanol/PBS mixture prep3->exp1 Spike-in exp2 Shake vigorously for 1 hour at room temperature exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Sample aqueous phase exp3->ana1 ana2 Sample organic (octanol) phase exp3->ana2 ana3 Quantify amine concentration in each phase via LC-MS ana1->ana3 ana2->ana3 calc Calculate LogD = log([Amine]octanol / [Amine]PBS) ana3->calc

Sources

Analytical Method Validation for 1,4-Dioxaspiro[4.5]decan-8-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-amine (CAS: 97096-16-7) is a critical spirocyclic intermediate used in the synthesis of complex pharmaceutical agents, including GPCR modulators and kinase inhibitors.[1] Its structural duality—a basic primary amine coupled with an acid-labile spiro-ketal moiety—presents a unique analytical challenge. Furthermore, the molecule lacks a conjugated chromophore, rendering standard UV detection (254 nm) ineffective.

This guide compares three quantification strategies, establishing High-pH LC-MS/MS as the superior "Gold Standard" for drug development environments. We provide a validated protocol that addresses the compound's specific stability and detection requirements, ensuring compliance with ICH Q2(R2) guidelines.

Part 1: Method Comparison & Selection

The selection of an analytical method for this amine is dictated by three factors: sensitivity requirements , compound stability , and throughput .

Comparative Performance Matrix
FeatureMethod A: High-pH LC-MS/MS (Recommended) Method B: HPLC-CAD (Alternative) Method C: Derivatization-UV (Legacy)
Principle Mass Spectrometry (ESI+)Charged Aerosol DetectionChemical tagging (e.g., FMOC-Cl) + UV
Sensitivity (LOQ) Excellent (< 1 ng/mL)Moderate (~1 µg/mL)Good (~10-50 ng/mL)
Selectivity High (m/z filtering)Low (Universal detector)Moderate (Dependent on separation)
Analyte Stability High (Basic pH protects ketal)Moderate (Neutral pH possible)Risk (Reagents may degrade ketal)
Throughput High (< 5 min run)Moderate (Gradient required)Low (Pre-treatment required)
Primary Use Case Trace impurity analysis, DMPKRaw material purity assayQC labs without MS
Expert Insight: The Stability-Selectivity Paradox

Standard LC-MS methods typically employ acidic mobile phases (0.1% Formic Acid, pH 2.7) to promote protonation of amines. However, This compound contains a ketal group , which is susceptible to acid-catalyzed hydrolysis, forming the corresponding ketone (1,4-cyclohexanedione derivative).

  • The Solution: We utilize a High-pH Reverse Phase strategy (pH 10).

    • Benefit 1: The amine (pKa ~10.7) remains partially neutral or in equilibrium, improving peak shape on hybrid-silica columns.

    • Benefit 2: The ketal is chemically stable in basic media, preventing on-column degradation.

    • Benefit 3: ESI+ sensitivity remains high due to the gas-phase protonation efficiency of the primary amine.

Part 2: The Gold Standard Protocol (High-pH LC-MS/MS)

Instrument & Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini-NX C18. Note: Must be high-pH stable.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
0.5 5
3.5 95
4.5 95
4.6 5

| 6.0 | 5 (Re-equilibration) |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[2]

  • MRM Transitions:

    • Quantifier: m/z 158.1

      
       114.1 (Loss of C₂H₄O from ketal ring).
      
    • Qualifier: m/z 158.1

      
       96.1.
      
  • Source Temp: 500°C.

  • Capillary Voltage: 1.5 kV (Lower voltage reduces in-source fragmentation of the labile ketal).

Part 3: Validation Methodology (ICH Q2 Aligned)

This protocol ensures the method is "self-validating" by incorporating specific checks for the compound's vulnerabilities.

A. Specificity & Stress Testing

Objective: Prove the method distinguishes the parent amine from its hydrolysis product (ketone).

  • Acid Stress: Incubate sample in 0.1 N HCl for 1 hour at 60°C.

  • Analysis: Inject stressed sample.

  • Acceptance Criteria: The method must resolve the parent peak (m/z 158) from the degradation product (1,4-cyclohexanedione monoethylene acetal or fully hydrolyzed ketone). Note: The High-pH method prevents this degradation from occurring during the run itself.

B. Linearity & Range

Protocol: Prepare 6 concentration levels (e.g., 1, 5, 20, 100, 500, 1000 ng/mL) in diluent (50:50 ACN:Water).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.995.
  • Weighting:

    
     weighting is recommended to improve accuracy at the lower end of the dynamic range.
    
C. Accuracy & Precision

Protocol: Spiked recovery at 3 levels (Low, Medium, High) in triplicate over 3 days.

  • Accuracy: Mean recovery 85-115% (for trace analysis) or 98-102% (for assay).

  • Precision: %RSD

    
     5% (Intra-day) and 
    
    
    
    10% (Inter-day).
D. Robustness (Critical Parameter)

Objective: Verify the pH window.

  • Prepare Mobile Phase A at pH 9.8 and pH 10.2.

  • Inject System Suitability Standard.

  • Acceptance: Retention time shift < 0.2 min; Peak Asymmetry < 1.5. Reasoning: At pH 10, the amine is near its pKa; slight pH shifts can drastically alter retention if not buffered correctly.

Part 4: Visualization of Method Logic

Diagram 1: Method Selection Decision Tree

This decision tree illustrates the logic leading to the High-pH LC-MS selection, highlighting the failure points of other methods.

MethodSelection Start Start: this compound Analysis Chromophore Does it have a UV Chromophore? Start->Chromophore UV_Path Standard UV (254nm) Chromophore->UV_Path No Deriv Is Pre-column Derivatization acceptable? UV_Path->Deriv Deriv_Method Method C: Derivatization-UV (Low Throughput) Deriv->Deriv_Method Yes Direct_Det Direct Detection Required Deriv->Direct_Det No Sensitivity Is Trace Sensitivity Required? Direct_Det->Sensitivity CAD_Method Method B: HPLC-CAD (Assay/Purity) Sensitivity->CAD_Method No (mg/mL) MS_Path LC-MS/MS Selected Sensitivity->MS_Path Yes (ng/mL) Stability Check Stability: Ketal Group MS_Path->Stability Acidic_MP Acidic MP (pH 2.7) Risk: Hydrolysis Stability->Acidic_MP Standard Protocol Basic_MP Method A: High-pH (pH 10) LC-MS (Stable & Sensitive) Stability->Basic_MP Optimized Protocol

Caption: Decision logic prioritizing High-pH LC-MS/MS to mitigate ketal hydrolysis risks inherent in standard acidic methods.

Diagram 2: Validation Workflow

The lifecycle of the validation process, emphasizing the "Robustness" check for pH.

ValidationFlow Plan 1. Method Development (pH Scouting) Spec 2. Specificity (Acid Stress Test) Plan->Spec Lin 3. Linearity (1-1000 ng/mL) Spec->Lin AccPrec 4. Accuracy & Precision (3 Levels, n=3) Lin->AccPrec Robust 5. Robustness (pH 9.8 vs 10.2) AccPrec->Robust Final Validated Method Robust->Final

Caption: Step-by-step validation workflow ensuring compliance with ICH Q2 guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC.[4] Journal of Chromatography A. (Discusses the advantages of high pH mobile phases for amines). [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

Sources

chiral separation of 1,4-Dioxaspiro[4.5]decan-8-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the separation of 1,4-Dioxaspiro[4.5]decan-8-amine stereoisomers.

Executive Summary: Stereochemical Reality

Before proceeding with separation protocols, it is critical to correct a common terminological misconception regarding this molecule. This compound is achiral. [1]

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through the nitrogen atom, C8, the spiro-carbon (C5), and bisecting the dioxolane ring.
    
  • Isomerism: Consequently, it does not exist as enantiomers (non-superimposable mirror images).[1] Instead, it exists as Cis and Trans diastereomers (geometric isomers).[1]

    • Cis-isomer: The amine group is on the same side of the cyclohexane ring as the dioxolane oxygen atoms (axial/equatorial relative to the ring conformation).

    • Trans-isomer: The amine group is on the opposite side.[1]

Note: If your specific application involves a chiral derivative (e.g., using (R,R)-2,3-butanediol for the ketal), the products are diastereomers. This guide focuses on the separation of the Cis/Trans geometric isomers, which is the standard purification challenge for this intermediate.

Part 1: Structural Analysis & Separation Strategy

The separation of the cis and trans isomers is essential because they exhibit distinct biological activities and reactivities in downstream synthesis (e.g., GPCR ligand development).

Comparison of Separation Methodologies
FeatureMethod A: Preparative HPLC (Recommended) Method B: Fractional Crystallization
Mechanism Hydrophobic/Shape Selectivity (C18 or Phenyl-Hexyl)Lattice Energy / Solubility Differential
Purity Achieved >99.5% d.e.[1] (diastereomeric excess)>95% (requires recrystallization)
Scalability Gram to Kilogram (expensive)Multi-Kilogram (cost-effective)
Throughput High (Automated)Low (Batch process)
Isomer Recovery Recovers both isomers simultaneouslyTypically isolates the less soluble isomer (Trans)

Part 2: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Best for: Analytical quantification and gram-scale purification.[1]

Rationale: The cis and trans isomers possess different hydrodynamic volumes and polarities.[1] The trans isomer, typically being more planar/extended, interacts differently with the C18 stationary phase compared to the more compact cis isomer.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve crude this compound in Acetonitrile:Water (20:80) to a concentration of 10 mg/mL.

    • Filter through a 0.22 µm PTFE filter.[1]

  • Chromatographic Conditions:

    • Column: C18 High-pH Stable Column (e.g., XBridge C18, 5 µm, 19 x 150 mm for prep; 4.6 x 150 mm for analytical).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1]

    • Mobile Phase B: Acetonitrile (ACN).[1]

    • Gradient:

      • 0–2 min: 5% B (Isocratic hold)[1]

      • 2–15 min: 5% ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

        
         40% B (Linear gradient)
        
      • 15–18 min: 95% B (Wash)[1]

    • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).[1]

    • Detection: UV at 210 nm (amine absorption is weak; consider ELSD or CAD if available).[1]

  • Elution Order:

    • Peak 1 (Cis): Elutes earlier due to higher polarity and less efficient packing with C18 chains.[1]

    • Peak 2 (Trans): Elutes later due to higher hydrophobicity.[1]

  • Post-Run Processing:

    • Collect fractions.

    • Lyophilize immediately to remove ammonium bicarbonate, yielding the free base.[1]

Protocol B: Fractional Crystallization (HCl Salt Formation)

Best for: Large-scale purification of the Trans-isomer.[1]

Rationale: 1,4-disubstituted cyclohexanes generally pack better in the crystal lattice in the trans configuration.[1] Converting the amine to its Hydrochloride (HCl) salt amplifies this solubility difference.[1]

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 10 g of crude amine mixture (Cis/Trans ratio ~1:1) in Ethanol (50 mL) .

    • Cool to 0°C in an ice bath.[1]

    • Slowly add 4M HCl in Dioxane (1.1 equivalents) dropwise with vigorous stirring. A white precipitate will begin to form.[1]

  • Crystallization:

    • Heat the suspension to reflux (~78°C) until all solids dissolve. If needed, add minimal extra Ethanol.[1]

    • Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

  • Isolation:

    • Filter the crystals (Crop 1).[1]

    • Analysis: Crop 1 is typically enriched in the Trans-isomer (>90% purity).[1]

    • Recrystallization: Recrystallize Crop 1 from hot Ethanol/Methanol (9:1) to achieve >98% purity.

  • Recovery of Cis-Isomer:

    • Concentrate the mother liquor.[1]

    • Basify with 1N NaOH and extract with Dichloromethane (DCM) to recover the Cis-enriched free base.[1]

Part 3: Visualization of Separation Logic

The following diagram illustrates the decision matrix for separating the stereoisomers based on scale and purity requirements.

SeparationWorkflow Start Crude this compound (Mixture of Cis/Trans) Decision Determine Scale & Goal Start->Decision RouteA Route A: High Purity / Analytical (Prep HPLC) Decision->RouteA < 5g or High Purity RouteB Route B: Bulk Synthesis (Crystallization) Decision->RouteB > 10g or Cost-Sensitive HPLC_Process Stationary Phase: C18 (High pH) Mobile Phase: NH4HCO3 / ACN RouteA->HPLC_Process Cryst_Process Solvent: Ethanol/HCl Precipitate: Trans-isomer HCl salt RouteB->Cryst_Process ResultA Isolate Pure Cis & Trans (>99% d.e.) HPLC_Process->ResultA ResultB Solid: Pure Trans-HCl (>95%) Liquor: Cis-enriched Cryst_Process->ResultB

Caption: Decision matrix for selecting between Chromatographic and Crystallization pathways based on scale and purity needs.

Part 4: Scientific Validation & Causality

Why High pH HPLC? Standard acidic HPLC (0.1% TFA) protonates the amine (pKa ~10.5), creating a charged species.[1] While this improves peak shape on some columns, it often reduces the hydrophobic discrimination between cis and trans isomers.[1] Using a high pH buffer (pH 10) keeps the amine in its neutral (free base) state, maximizing the interaction of the cyclohexyl ring with the C18 stationary phase, thereby enhancing resolution.

Why Trans Crystallizes First? In the trans-1,4-disubstituted cyclohexane system, both the spiro-dioxolane and the amine group can adopt equatorial positions (diequatorial), leading to a flatter, more symmetrical molecular shape. This symmetry allows for tighter packing in the crystal lattice compared to the cis isomer (axial-equatorial), resulting in a higher melting point and lower solubility for the trans isomer.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Synthesis and Protocols. Retrieved from [1]

  • ResearchGate. (2017).[1] Synthesis of 1,4-dioxaspiro[4.5]decan-8-one and derivatives via selective deketalization. Retrieved from

  • Google Patents. (1975).[1] Separation and purification of cis and trans isomers of cyclohexane derivatives. US Patent 3,880,925.[1] Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Separation of Cis-Trans Isomers using Reversed Phase LC with High Resolution MS Detection. Retrieved from [1]

Sources

spectroscopic comparison of 1,4-Dioxaspiro[4.5]decan-8-amine and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis and Spectroscopic Characterization

In the landscape of modern drug discovery and development, the precise architecture of molecular scaffolds is paramount. The spirocyclic framework, in particular, offers a rigid and three-dimensionally defined orientation of functional groups, a key attribute for optimizing interactions with biological targets. Among these, 1,4-Dioxaspiro[4.5]decan-8-amine stands out as a valuable building block, frequently employed in the synthesis of complex, biologically active molecules. This guide provides an in-depth spectroscopic comparison of this key amine with its precursors, offering field-proven insights into their synthesis and characterization. We will dissect the nuances of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, providing a comprehensive roadmap for researchers in medicinal chemistry and organic synthesis.

The Synthetic Pathway: A Deliberate Transformation

The journey to this compound is a two-step process, beginning with the protection of one of the carbonyl groups of a readily available starting material, followed by the transformation of the remaining carbonyl into the desired amine. This strategic approach is essential for achieving the selective synthesis of the target molecule.

Synthesis_Workflow cluster_0 Step 1: Ketalization cluster_1 Step 2: Reductive Amination Cyclohexanedione Cyclohexan-1,4-dione Intermediate 1,4-Dioxaspiro[4.5]decan-8-one Cyclohexanedione->Intermediate Acid Catalyst (e.g., p-TsOH) EthyleneGlycol Ethylene Glycol EthyleneGlycol->Intermediate FinalProduct This compound Intermediate->FinalProduct Ammonia Ammonia Ammonia->FinalProduct ReducingAgent Reducing Agent ReducingAgent->FinalProduct

Caption: Synthetic route to this compound.

The initial step involves the acid-catalyzed ketalization of cyclohexan-1,4-dione with ethylene glycol. This reaction selectively protects one of the two ketone functionalities, yielding the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one. The subsequent and final step is the reductive amination of this intermediate. Here, the remaining ketone is reacted with an ammonia source to form an imine, which is then reduced in situ to the target primary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is crucial to avoid unwanted side reactions.

Spectroscopic Characterization: A Comparative Analysis

The transformation of the starting materials into the final product can be meticulously tracked and confirmed through a combination of spectroscopic techniques. Each step in the synthesis brings about distinct changes in the molecular structure, which are reflected in their respective spectra.

Cyclohexan-1,4-dione: The Symmetric Starting Point

This symmetrical diketone serves as our foundational precursor. Its simple structure gives rise to straightforward spectroscopic data.

  • ¹H NMR: Due to the high degree of symmetry, all eight protons are chemically equivalent, resulting in a single sharp peak in the spectrum. In CDCl₃, this signal typically appears around 2.72 ppm.[1]

  • ¹³C NMR: Similarly, the symmetry of the molecule leads to only two signals in the ¹³C NMR spectrum. The four methylene carbons (CH₂) adjacent to the carbonyl groups are equivalent and appear at approximately 37 ppm. The two carbonyl carbons (C=O) are also equivalent and exhibit a characteristic downfield shift to around 208 ppm.

  • FT-IR: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed around 1715 cm⁻¹. The C-H stretching of the methylene groups appears in the region of 2800-3000 cm⁻¹.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 112, corresponding to the molecular weight of the compound.

1,4-Dioxaspiro[4.5]decan-8-one: The Key Intermediate

The formation of the ketal introduces asymmetry and new functional groups, leading to a more complex spectroscopic profile.

  • ¹H NMR: The symmetry is now broken, resulting in a more detailed ¹H NMR spectrum. The four protons of the ethylene glycol moiety in the ketal group typically appear as a singlet around 4.04 ppm.[2] The eight protons on the cyclohexane ring are no longer all equivalent and will give rise to multiple signals, usually in the range of 2.0-2.5 ppm.[2]

  • ¹³C NMR: The ¹³C NMR spectrum will show more than two signals. The spiro carbon (the carbon atom common to both rings) is a quaternary carbon and will have a characteristic chemical shift. The two carbons of the ethylene ketal will appear in the region of 60-70 ppm. The carbonyl carbon will still be present, shifted slightly from its position in the starting diketone. The remaining methylene carbons of the cyclohexane ring will now be in different chemical environments, leading to multiple signals.

  • FT-IR: A key change from the starting material is the appearance of strong C-O stretching bands associated with the ketal group, typically in the 1000-1200 cm⁻¹ region. The C=O stretching vibration of the remaining ketone is still present, usually around 1715-1725 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 156.[2] Common fragmentation patterns for ketals involve cleavage of the dioxolane ring.

This compound: The Final Product

The final transformation to the amine introduces a nitrogen atom and removes the carbonyl group, resulting in further distinct spectroscopic changes.

  • ¹H NMR: The most significant change is the disappearance of the downfield signals associated with the protons adjacent to the ketone. A new broad signal will appear for the -NH₂ protons, typically in the range of 1.5-3.5 ppm, the exact position being dependent on the solvent and concentration. The proton on the carbon bearing the amine group (CH-NH₂) will also have a characteristic chemical shift. The protons of the ethylene ketal will remain, likely with a slight shift.

  • ¹³C NMR: The most notable change in the ¹³C NMR spectrum is the disappearance of the carbonyl signal (around 208 ppm) and the appearance of a new signal for the carbon attached to the nitrogen (C-N), typically in the range of 40-60 ppm. The chemical shifts of the other cyclohexane ring carbons will also be affected by the presence of the amine group.

  • FT-IR: The characteristic C=O stretching band will be absent. The presence of the primary amine will be confirmed by the appearance of N-H stretching vibrations, usually as two weak to medium bands in the 3300-3500 cm⁻¹ region. An N-H bending vibration may also be observed around 1600 cm⁻¹. The C-O stretching bands of the ketal will remain.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z 157. A key feature of the mass spectra of amines is that compounds with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here. Fragmentation patterns will be dominated by cleavage alpha to the nitrogen atom.

Summary of Spectroscopic Data

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key FT-IR Bands (cm⁻¹)Molecular Ion (m/z)
Cyclohexan-1,4-dione ~2.72 (s, 8H)~37 (CH₂), ~208 (C=O)~1715 (C=O stretch)112
1,4-Dioxaspiro[4.5]decan-8-one ~4.04 (s, 4H), 2.0-2.5 (m, 8H)~64 (OCH₂CH₂O), ~108 (spiro C), ~208 (C=O)~1720 (C=O stretch), ~1100 (C-O stretch)156
This compound 1.5-3.5 (br, 2H, NH₂), ~2.5-3.0 (m, 1H, CHN)~40-60 (C-N), ~64 (OCH₂CH₂O), ~108 (spiro C)~3300-3500 (N-H stretch), ~1600 (N-H bend)157

Experimental Protocols

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure is a representative method for the acid-catalyzed ketalization of cyclohexan-1,4-dione.

Ketalization_Protocol cluster_p Experimental Protocol: Ketalization p1 1. Combine cyclohexan-1,4-dione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask with a Dean-Stark apparatus. p2 2. Add toluene as the solvent to facilitate azeotropic removal of water. p3 3. Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. p4 4. Once the theoretical amount of water is collected, cool the reaction mixture to room temperature. p5 5. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). p6 6. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. p7 7. Remove the solvent under reduced pressure to yield the crude product. p8 8. Purify the product by distillation or recrystallization.

Caption: Step-by-step protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis of this compound

The following is a general protocol for the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Reductive_Amination_Protocol cluster_ra Experimental Protocol: Reductive Amination ra1 1. Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent such as methanol or dichloromethane. ra2 2. Add an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. ra3 3. Stir the mixture at room temperature to allow for the formation of the imine intermediate. ra4 4. Add a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise. ra5 5. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. ra6 6. Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. ra7 7. Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt. ra8 8. Concentrate the solution under reduced pressure and purify the resulting amine by column chromatography or distillation.

Caption: Step-by-step protocol for the synthesis of this compound.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for monitoring the synthetic pathway and confirming the identity and purity of each compound. The characteristic changes in the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra at each stage of the synthesis serve as reliable diagnostic tools for the organic chemist. By understanding these spectroscopic signatures, researchers can confidently navigate the synthesis of this important building block and its analogues, paving the way for the development of novel and impactful therapeutic agents.

References

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 1,4-Dioxaspiro[4.5]decan-8-amine by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's identity is paramount. For versatile intermediates like 1,4-Dioxaspiro[4.5]decan-8-amine, which serves as a critical building block in medicinal chemistry, structural verification is not merely a procedural step but the foundation of reliable and reproducible research.[1] This guide provides an in-depth, experience-driven comparison of the infrared (IR) spectroscopic features of this compound, contrasting it with its common synthetic precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[2] We will delve into the causality behind spectral interpretation and provide a self-validating experimental protocol for researchers, scientists, and drug development professionals.

The Rationale: Why IR Spectroscopy?

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." For a molecule like this compound, this technique is exceptionally well-suited to confirm its identity, primarily by verifying two key structural features simultaneously:

  • The presence of the primary amine (-NH₂) group.

  • The absence of the precursor's carbonyl (C=O) group.

This guide focuses on Attenuated Total Reflectance (ATR)-FTIR, a modern sampling technique that requires minimal sample preparation and is ideal for analyzing liquid or solid samples directly.[3][4]

Deconstructing the Spectrum: Expected vs. Alternative

The most common synthesis of this compound involves the reductive amination of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[1] Therefore, the most critical comparison is between the starting material and the final product. The success of the reaction is unequivocally demonstrated by the disappearance of the ketone's strong carbonyl absorption and the appearance of characteristic primary amine absorptions.

Table 1: Predicted IR Absorption Profile for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale & Key Insights
3500 - 3300MediumN-H Asymmetric & Symmetric StretchThe presence of two distinct peaks in this region is a hallmark of a primary amine (-NH₂).[5][6] This doublet arises from the symmetric and asymmetric stretching modes of the two N-H bonds. Its appearance is a primary indicator of successful amination.
2950 - 2845StrongC-H Stretch (sp³ CH₂)These strong absorptions originate from the C-H bonds of the cyclohexane ring and the dioxolane group.[7] Their presence is expected in both the precursor and the product, serving as a marker for the core spirocyclic structure.
1650 - 1580Medium to WeakN-H Bend (Scissoring)This absorption is due to the in-plane bending of the H-N-H angle.[8][9] It can sometimes be sharp and provides secondary confirmation of the primary amine group.
1480 - 1440MediumC-H Bend (Scissoring)This band corresponds to the scissoring vibration of the -CH₂- groups in the cyclohexane ring.[7][10]
1250 - 1020Strong, often multiple bandsC-O Stretch (Spiroketal) & C-N StretchThis complex region is dominated by the strong C-O (ether) stretching vibrations of the spiroketal moiety.[11] Overlapping within this region is the C-N stretching vibration of the aliphatic amine, which is typically of medium to weak intensity.[9]
910 - 665Broad, StrongN-H WagThis broad absorption arises from the out-of-plane wagging of the -NH₂ group and is characteristic of primary and secondary amines.[9]
Table 2: Comparative Analysis: Amine Product vs. Ketone Precursor
Functional GroupThis compound1,4-Dioxaspiro[4.5]decan-8-oneKey Diagnostic Difference
Amine (N-H) Present: Two N-H stretch peaks (~3500-3300 cm⁻¹); N-H bend (~1650-1580 cm⁻¹).Absent The appearance of these peaks signals the formation of the amine.
Carbonyl (C=O) Absent Present: Strong, sharp peak ~1715 cm⁻¹.[12]The disappearance of this intense carbonyl peak is the most crucial evidence that the ketone has been consumed.
Spiroketal (C-O) Present: Strong absorptions ~1250-1020 cm⁻¹.Present: Strong absorptions ~1250-1020 cm⁻¹.This region should appear broadly similar in both spectra, confirming the integrity of the spiroketal group.
Alkane (C-H) Present: Strong C-H stretch ~2950-2845 cm⁻¹.Present: Strong C-H stretch ~2950-2845 cm⁻¹.These peaks will be present in both compounds, confirming the aliphatic backbone.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed for an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common instrument in modern research labs.[13][14]

Objective: To obtain a high-quality, reproducible IR spectrum of a sample for identity confirmation.

Materials:

  • Sample (this compound or reaction mixture)

  • ATR-FTIR Spectrometer with a diamond or zinc selenide crystal

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

  • Crystal Preparation (The Causality of a Clean Slate):

    • Action: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Rationale: The ATR technique is highly sensitive to the surface. Any residual solvent or previous sample will contribute to the spectrum, leading to erroneous data. A clean crystal ensures that the spectrum is exclusively from the sample of interest.

  • Background Acquisition (Establishing the Baseline):

    • Action: With the clean, empty crystal in place, run a "background" scan.

    • Rationale: This critical step measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's intrinsic optical characteristics. The spectrometer stores this as a reference and automatically subtracts it from the sample scan, ensuring that the final spectrum shows only the sample's absorptions.

  • Sample Application (Ensuring Optimal Contact):

    • Action: Place a small amount of the sample (a single drop of liquid or a few milligrams of solid) directly onto the center of the ATR crystal. If the sample is solid, use the pressure clamp to ensure firm, even contact between the solid and the crystal.

    • Rationale: The ATR effect relies on an evanescent wave that penetrates a very short distance into the sample. Good contact is essential for a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.

  • Spectrum Acquisition (Data Collection):

    • Action: Initiate the sample scan. A typical scan collects and averages multiple interferograms (e.g., 16 or 32 scans) over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic peaks for functional group identification.

  • Cleaning (Preparing for the Next Measurement):

    • Action: After the measurement, thoroughly clean the sample from the crystal using a lint-free wipe and an appropriate solvent.

    • Rationale: Proper cleaning prevents cross-contamination between samples and ensures the instrument is ready for the next user.

Visualization of the Confirmation Process

The logical flow for confirming the identity of this compound from its IR spectrum can be visualized as a decision-making workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Acquire IR Spectrum check_carbonyl Strong, sharp peak at ~1715 cm⁻¹? start->check_carbonyl check_amine_stretch Two distinct peaks at ~3500-3300 cm⁻¹? check_carbonyl->check_amine_stretch No precursor Identity likely 1,4-Dioxaspiro[4.5]decan-8-one (Precursor) check_carbonyl->precursor Yes check_amine_bend Peak at ~1650-1580 cm⁻¹? check_amine_stretch->check_amine_bend Yes impure Identity uncertain. Mixture or other species. check_amine_stretch->impure No check_amine_bend->impure No confirmed Identity Confirmed: This compound check_amine_bend->confirmed Yes

Caption: Workflow for IR-based identity confirmation.

Conclusion: A Synthesis of Data and Logic

Confirming the identity of this compound via IR spectroscopy is a logical and definitive process when approached systematically. By focusing on the disappearance of the precursor's key carbonyl signal and the concurrent appearance of the primary amine's characteristic N-H stretching and bending vibrations, a researcher can confidently validate the outcome of the synthesis. This guide provides the foundational knowledge, a robust experimental protocol, and a clear decision-making framework to ensure the integrity and reliability of your chemical research.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259-1265. Retrieved from [Link]

  • Rasmussen, R. S. (1948). The Infra-Red Absorption Spectrum and Configuration of Cyclohexane. The Journal of Chemical Physics, 16(7), 712-716. Retrieved from [Link]

  • Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range. Retrieved from [Link]

  • Wang, Y., et al. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Brown, D. (n.d.). C6H12 infrared spectrum of cyclohexane. Doc Brown's Chemistry. Retrieved from [Link]

  • da Silva, E. F., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. ResearchGate. Retrieved from [Link]

  • Tontiwachwuthikul, P., et al. (2019). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. MDPI. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Holm, R. L. (2010). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 87(2), 224-226. Retrieved from [Link]

  • Perry, D. S., et al. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A, 124(49), 10186-10195. Retrieved from [Link]

  • da Silva, E. F., & Svendsen, H. F. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. SINTEF. Retrieved from [Link]

  • Unregistered. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • L2-S5, A. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Tontiwachwuthikul, P., et al. (2019). (PDF) ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. ResearchGate. Retrieved from [Link]

Sources

Comparative Guide: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7)

[1][2]

Executive Summary

1,4-Dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7) is a critical bifunctional building block in medicinal chemistry, particularly valued for its rigid spirocyclic core which directs the spatial orientation of pharmacophores in Cathepsin S inhibitors and other neurological therapeutic agents.[1]

This guide objectively compares the two dominant synthetic methodologies: Direct Reductive Amination and Oxime Reduction . While Reductive Amination offers a streamlined one-pot procedure ideal for high-throughput screening, the Oxime Reduction route provides superior control over purity and stereochemistry for larger-scale manufacturing.[1]

Precursor Synthesis: The Foundation

The quality of the amine is directly dependent on the purity of its precursor, 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8).[1]

Synthesis from 1,4-Cyclohexanedione

The standard preparation involves the protection of one ketone group of 1,4-cyclohexanedione.[1][2]

MethodCatalystConditionsYieldScalability
Acid Catalysis p-TsOHToluene, Reflux, Dean-Stark65-75% Moderate (Tar formation)
Resin Catalysis D113 / D151 ResinAqueous/Solvent-free, 65°C80-97% High (Recyclable catalyst)

Technical Insight: The use of acidic cation exchange resins (e.g., D113) significantly improves yield by minimizing the formation of the bis-ketal byproduct, a common issue in homogenous p-TsOH catalysis.

Comparative Analysis of Amine Synthesis Routes

Method A: Direct Reductive Amination (One-Pot)

This is the most prevalent method for laboratory-scale synthesis due to its operational simplicity.[1] It involves the in situ formation of an imine followed by selective reduction.[2]

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    ) or Sodium Triacetoxyborohydride (
    
    
    ).[1]
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Mechanism: The ketone condenses with ammonia to form a hemiaminal, then an imine/iminium ion, which is rapidly reduced by the hydride source.

Performance Metrics:

  • Typical Yield: 60% – 75%[1]

  • Purity Profile: Moderate (Secondary amine byproducts possible).[1]

  • Key Advantage: Speed (One synthetic step).[1]

Method B: Oxime Reduction (Two-Step)

This classical approach separates the nitrogen installation from the reduction step, allowing for purification of the intermediate.

  • Step 1: Reaction with Hydroxylamine Hydrochloride (

    
    ) to form the oxime.[3]
    
  • Step 2: Reduction using Raney Nickel/H2,

    
    , or catalytic hydrogenation (
    
    
    ).[1]

Performance Metrics:

  • Typical Yield: 70% – 85% (Cumulative).[1]

  • Purity Profile: High (Intermediate oxime can be crystallized).[1]

  • Key Advantage: Scalability and avoidance of toxic boron reagents.

Data Summary: Method Comparison

FeatureMethod A: Reductive AminationMethod B: Oxime Reduction
Step Count 1 (One-pot)2 (Stepwise)
Primary Reagents

,


,

/Raney Ni
Reaction Time 12 – 24 Hours24 – 48 Hours
Typical Yield 60 – 75% 74 – 85%
Atom Economy HighModerate
Safety Profile Cyanide risk (if using

)
Hydrogenation risks (High Pressure)
Best For Discovery Chemistry (<10g)Process Development (>100g)

Detailed Experimental Protocols

Protocol A: Reductive Amination (Recommended for <10g Scale)

Objective: Synthesis of this compound via

1
  • Imine Formation:

    • To a dry flask, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and dissolve in anhydrous Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 eq) in one portion.

    • Critical Step: Stir at room temperature for 2 hours to ensure equilibrium shifts toward the imine. Add molecular sieves (3Å) to scavenge water.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add Sodium Cyanoborohydride (

      
      ) (1.5 eq) portion-wise.[1]
      
    • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup & Purification:

    • Quench with saturated

      
      .[1][2] Remove methanol under reduced pressure.[1]
      
    • Acid-Base Extraction: Dissolve residue in DCM/Water.[1] Acidify aqueous layer to pH 2 (amine goes to water).[1] Wash organic layer (removes unreacted ketone).[1]

    • Basify aqueous layer to pH 12 with NaOH.[1] Extract with DCM (3x).[1]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
    • Validation: Check purity via GC-MS (Target M+ = 157).[1]

Protocol B: Oxime Reduction (Recommended for High Purity)

Objective: Two-step synthesis avoiding boron residues.[1]

  • Oxime Synthesis:

    • Reflux ketone (1.0 eq) with

      
       (1.2 eq) and Sodium Acetate (1.5 eq) in Ethanol for 3 hours.
      
    • Concentrate and extract.[1][2][4] The oxime solidifies upon cooling (Yield >90%).

  • Catalytic Hydrogenation:

    • Dissolve crude oxime in Ethanol/Ammonia solution.[1]

    • Add Raney Nickel (10 wt% loading) or 10% Pd/C .[1]

    • Hydrogenate at 50 psi (3.4 bar) at room temperature for 12 hours.

    • Filter through Celite (Caution: Raney Ni is pyrophoric).[1]

    • Concentrate to yield the amine.[2][5]

Visualizations of Synthetic Pathways[3]

Figure 1: Synthetic Workflow Comparison

GStart1,4-Cyclohexanedionemonoethylene acetal(CAS 4746-97-8)ImineImine Intermediate(Transient)Start->ImineNH4OAc, MeOH(Excess Ammonia)OximeOxime Intermediate(Stable Solid)Start->OximeNH2OH·HClNaOAc, EtOHProductAThis compound(Method A: ~65% Yield)Imine->ProductANaBH3CNReductive AminationProductBThis compound(Method B: ~80% Yield)Oxime->ProductBH2, Raney Nior Pd/C

Caption: Comparison of Direct Reductive Amination (Blue) vs. Two-Step Oxime Reduction (Red).

Figure 2: Decision Logic for Method Selection

DecisionTreeStartSelect Synthesis MethodScaleScale > 100g?Start->ScalePurityStrict PurityRequired?Scale->PurityNoMethodBMethod B:Oxime ReductionScale->MethodBYes (Safety/Cost)SpeedHigh ThroughputRequired?Purity->SpeedNoPurity->MethodBYes (Crystallizable Intermediate)MethodAMethod A:Reductive AminationSpeed->MethodAYes (One-Pot)Speed->MethodBNo

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (<40%) Incomplete Imine FormationIncrease time of ketone + ammonia stirring before adding reducing agent. Add molecular sieves.[1][4]
Secondary Amine Over-alkylationIncrease the equivalents of Ammonium Acetate (to >10 eq).[1]
No Reaction Wet SolventsWater inhibits imine formation.[1] Use anhydrous MeOH/EtOH.[1]
Difficult Separation Amphoteric natureEnsure pH is >12 during extraction to fully deprotonate the amine.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Retrieved from [1]

  • ChemicalBook. (2020).[1] 1,4-Dioxaspiro[4.5]decan-8-one synthesis and yield data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14634315, this compound. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol and amine derivatives. Retrieved from [1]

  • ResearchGate. (2025). Optimization of 1,4-Dioxaspiro[4.5]decan-8-one synthesis via selective deketalization. Retrieved from

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 1,4-Dioxaspiro[4.5]decan-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 1,4-Dioxaspiro[4.5]decan-8-amine, a valuable bifunctional building block, is no exception. Its unique structure, featuring a primary amine and a spiroketal, presents distinct analytical challenges. This guide provides an in-depth comparison of analytical methodologies for the robust assessment of its purity, moving beyond a simple listing of techniques to offer insights into the rationale behind method selection and the establishment of self-validating analytical workflows.

The Analytical Imperative: Why Purity Assessment of this compound is Non-Trivial

The molecular architecture of this compound dictates a multi-faceted approach to purity analysis. Potential impurities can stem from various sources, including residual starting materials from its synthesis (e.g., 1,4-dioxaspiro[4.5]decan-8-one), by-products of the amination reaction, and degradation products.[1][2][3] The spiroketal moiety is susceptible to acid-catalyzed hydrolysis, while the primary amine can be prone to oxidation.[1] Therefore, a comprehensive purity assessment must not only quantify the main component but also identify and quantify these potential impurities.

Comparative Analysis of Key Analytical Methodologies

A suite of analytical techniques can be employed to assess the purity of this compound. The choice of method, or combination of methods, will depend on the specific analytical goal, such as routine quality control, in-depth impurity profiling, or the establishment of a reference standard.

Gas Chromatography (GC): A Powerful Tool for Volatile Analytes

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds.[1] For a primary amine like this compound, GC can be highly effective, though often necessitating derivatization to enhance volatility and improve peak shape.[1][4][5]

Causality of Experimental Choices:

  • Derivatization: Primary amines can exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites on the column, leading to peak tailing.[4][5] Derivatization, for instance, with trifluoroacetic anhydride (TFAA), converts the polar amine into a less polar, more volatile amide, resulting in sharper, more symmetrical peaks.[1]

  • Column Selection: A deactivated column, such as a DB-5ms, is crucial to minimize interactions between the amine and silanol groups on the column surface, thereby preventing peak tailing and ensuring accurate quantification.[1][4]

  • Detector: A Flame Ionization Detector (FID) provides a robust and near-universal response for carbon-containing compounds, making it ideal for purity assessment. For the identification of unknown impurities, coupling the GC to a Mass Spectrometer (MS) is the gold standard.[6][7][8]

Experimental Protocol: GC-FID with TFAA Derivatization

  • Derivatization:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute to a final concentration of approximately 1 mg/mL with the solvent.[1]

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Detector: FID at 300°C.

    • Injection Volume: 1 µL.[1]

Self-Validating System: The robustness of this method is ensured by including a system suitability test. This involves injecting a standard solution to verify resolution, peak shape, and detector response before analyzing any samples. Furthermore, the method's ability to separate the main component from known potential impurities should be demonstrated.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add TFAA & Heat dissolve->derivatize dilute Dilute to Final Conc. derivatize->dilute inject Inject Sample dilute->inject 1 µL separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_sample Prepare Sample Solution derivatize Derivatize with Dansyl Chloride prep_sample->derivatize quench Quench Reaction derivatize->quench inject Inject Sample quench->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxaspiro[4.5]decan-8-amine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.